Product packaging for Usaramine(Cat. No.:CAS No. 15503-87-4)

Usaramine

Katalognummer: B025058
CAS-Nummer: 15503-87-4
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: BCJMNZRQJAVDLD-FXGRWVCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

LSM-2938 is a macrolide.
Usaramine has been reported in Gynura divaricata, Crotalaria lanceolata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B025058 Usaramine CAS No. 15503-87-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMNZRQJAVDLD-FXGRWVCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020178
Record name Mucronatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15503-87-4
Record name Usaramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15503-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mucronatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015503874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mucronatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Toxicological and Pharmacokinetic Profile of Usaramine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Usaramine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide found in various plant species. Due to the limited data on its therapeutic biological activities, this document focuses on its well-documented toxicological profile, metabolic fate, and pharmacokinetic properties. The information presented here is critical for researchers and professionals involved in natural product chemistry, toxicology, and drug development who may encounter this compound.

Core Concepts: The Dual Nature of Pyrrolizidine Alkaloid N-oxides

This compound N-oxide is the N-oxide form of the pyrrolizidine alkaloid this compound.[1] PAs are a class of secondary metabolites produced by thousands of plant species.[2] While the N-oxide forms are generally less toxic than their parent alkaloids, they can be converted back to the toxic parent compound within the body, leading to significant health risks.[3][4]

The primary toxicological concern associated with this compound N-oxide, like other unsaturated PAs, is hepatotoxicity (liver damage).[2][3][5] This toxicity is not caused by the N-oxide itself but by its metabolic conversion pathway.

Quantitative Data: Pharmacokinetics in a Preclinical Model

A study by Lin et al. provides the most comprehensive quantitative data on the pharmacokinetics of this compound N-oxide (UNO) and its parent alkaloid, this compound (URM), in male and female rats. These data are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of this compound (URM) and this compound N-oxide (UNO) in Rats

ParameterSexURM (this compound)UNO (this compound N-oxide)
Intravenous Administration (1 mg/kg URM)
AUC₀₋t (ng/mLh)Male363 ± 65172 ± 32
Female744 ± 12230.7 ± 7.4
Clearance (L/h/kg)Male2.77 ± 0.50-
Female1.35 ± 0.19-
Oral Administration (10 mg/kg URM)
AUC₀₋t (ng/mLh)Male1,960 ± 2081,637 ± 246
Female6,073 ± 488300 ± 62
Oral Bioavailability (%)Male54.0-
Female81.7-
Data sourced from Lin et al. (2020).[2]

These findings highlight significant sex-based differences in the metabolism and bioavailability of this compound and its N-oxide in rats.[2]

Experimental Protocols: Quantification of this compound N-oxide in Plasma

The following is a detailed methodology for the quantification of this compound N-oxide in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as described by Lin et al. (2020).[2]

3.1. Sample Preparation

  • To a 10-μL aliquot of a plasma sample, add 10 μL of the internal standard (IS) working solution (100 ng/mL of Senecionine).

  • Precipitate proteins by adding 90 μL of an acetonitrile/methanol (1/1, v/v) mixture.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer a 40-μL aliquot of the supernatant to a 384-well plate.

  • Inject 1 μL of the prepared sample into the LC-MS/MS system for analysis.

3.2. Liquid Chromatography

  • Column: ACQUITY UPLC BEH C₁₈ Column (50 × 2.1 mm, 1.7 μm)

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)

  • Gradient Elution: A specific gradient program should be developed to ensure adequate separation of the analytes.

3.3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound N-oxide (UNO): m/z 368.1 → 120.0

    • This compound (URM): m/z 352.1 → 120.0

    • Senecionine (IS): m/z 336.1 → 120.1

This validated method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 1.0 ng/mL for both this compound and this compound N-oxide.[2]

Mandatory Visualizations: Metabolic Pathway to Toxicity

The hepatotoxicity of this compound N-oxide is a result of a multi-step metabolic process. The following diagram illustrates this critical pathway.

Caption: Metabolic pathway of this compound N-oxide to hepatotoxicity.

This diagram illustrates that this compound N-oxide is a pro-toxin. It undergoes reduction in both the intestine (by microbiota) and the liver (by cytochrome P450 enzymes) to form its parent alkaloid, this compound.[3] this compound is then metabolically activated by hepatic CYPs, primarily the CYP3A subfamily, into highly reactive pyrrolic metabolites.[2][3] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to hepatocellular damage and the characteristic hepatotoxicity associated with pyrrolizidine alkaloids.[2]

Other Reported Biological Activities

One publication notes that this compound N-oxide, isolated from the seeds of Crotalaria pallida, possesses anti-inflammatory activities. However, the primary literature cited in this source does not provide specific quantitative data (e.g., IC₅₀ values) or detailed experimental protocols to substantiate this claim. Therefore, while this potential activity is noted, it requires further investigation and validation.

Conclusion for the Research Professional

The current body of scientific literature on this compound N-oxide is predominantly focused on its toxicological and pharmacokinetic properties. For drug development professionals, this compound serves as a case study in the complexities of natural product safety. The key takeaways are:

  • Pro-Toxin Nature: this compound N-oxide itself is relatively stable, but it is readily converted to the highly toxic this compound in vivo.

  • Metabolic Activation is Key: The hepatotoxicity is dependent on metabolic activation by cytochrome P450 enzymes.

  • Sex-Dependent Pharmacokinetics: Preclinical studies show significant differences in metabolism and bioavailability between males and females, a critical consideration for toxicological and pharmacological assessments.

  • Data Gaps: There is a significant lack of robust data on any potential therapeutic effects, such as the reported anti-inflammatory activity.

Future research should aim to quantify any potential therapeutic activities and further elucidate the specific mechanisms of its toxicity in human-relevant models. Given its toxic potential, any consideration of this compound N-oxide or related compounds in a therapeutic context would require extensive detoxification and structural modification studies.

References

Usaramine Biosynthesis in Crotalaria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic secondary metabolites synthesized by thousands of plant species, notably within the genera Crotalaria (Fabaceae), Senecio (Asteraceae), and Heliotropium (Boraginaceae). These compounds serve as a chemical defense against herbivores but are also of significant interest due to their potent hepatotoxicity, genotoxicity, and potential carcinogenicity. Usaramine, a macrocyclic diester PA found in several Crotalaria species, is structurally defined by its necine base, retronecine, esterified with retronecic acid.[1] Understanding its biosynthetic pathway is crucial for toxicology, drug development, and agricultural applications.

A remarkable feature of PA biosynthesis in Crotalaria is its link to symbiosis. The entire pathway is triggered by root nodulation following infection with rhizobial bacteria.[2][3] The first committed enzyme of the pathway is expressed exclusively in the nodules, which then serve as the primary site of synthesis before the alkaloids are transported to other parts of the plant.[3][4] This guide provides an in-depth overview of the this compound biosynthesis pathway, quantitative data on its accumulation, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other macrocyclic diester PAs, involves two distinct branches: the formation of the bicyclic necine base (retronecine) and the synthesis of the necic acid moiety (retronecic acid), which are finally joined by esterification.

Necine Base (Retronecine) Biosynthesis

The formation of the retronecine core begins with primary metabolites from the urea cycle and polyamine pathway.

  • Initial Precursors: The pathway starts with L-ornithine or L-arginine, which are converted to the diamine putrescine.[5]

  • Formation of Homospermidine: The first committed and pathway-specific step is the synthesis of homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an NAD+-dependent enzyme that transfers an aminobutyl group from spermidine to putrescine.[6][7] This is the most well-characterized enzymatic step in the entire PA pathway.[8][9]

  • Cyclization and Modification: Homospermidine undergoes a series of oxidation and cyclization reactions to form the characteristic pyrrolizidine ring system. While the exact enzymatic steps are not fully elucidated, the proposed sequence involves:

    • Oxidation of homospermidine to an intermediate dialdehyde (4,4'-iminodibutanal), likely catalyzed by a copper-dependent diamine oxidase.[8][10]

    • Spontaneous intramolecular cyclization (Mannich reaction) to form pyrrolizidine-1-carbaldehyde.[10]

    • Reduction to 1-hydroxymethyl-pyrrolizidine, potentially by an alcohol dehydrogenase.[10]

    • A series of poorly understood desaturation and hydroxylation steps to yield the final necine base, (+)-retronecine.[5][10]

Necic Acid (Retronecic Acid) Biosynthesis

The necic acid portions of PAs are typically derived from branched-chain amino acids.[11][12] Retronecic acid, which forms the macrocycle of this compound, is a C10 dicarboxylic acid. Its biosynthesis is believed to proceed via the coupling of two molecules of L-isoleucine, similar to the formation of the related senecic acid.[5][13][14] The specific enzymes and intermediates in the pathway leading to retronecic acid remain an active area of research.

Esterification

The final step in this compound biosynthesis is the formation of a macrocyclic diester linking the C7 and C9 hydroxyl groups of the retronecine base with the two carboxyl groups of retronecic acid. The enzyme catalyzing this esterification has not yet been identified but is presumed to be an acyltransferase that utilizes an activated form of the necic acid, such as a Coenzyme A thioester.[9] The resulting this compound is often found in the plant as both the free tertiary base and its corresponding N-oxide.

Quantitative Data: Alkaloid Accumulation

The concentration of this compound and other PAs varies significantly between Crotalaria species and across different plant tissues. Generally, the highest concentrations are found in the seeds and flowers, consistent with a primary role in reproductive defense.[15]

Crotalaria SpeciesPlant PartMajor Alkaloid(s)Concentration (µg/g dry weight)Reference
C. spectabilisSeedsMonocrotaline123x higher than leaves[16]
C. spectabilisLeavesMonocrotaline-[16]
C. spectabilisNodulesMonocrotaline~1500[4]
C. incanaSeedsThis compound, Integerrimine-[15]
C. pallidaSeedsThis compound, Integerrimine-[15]
C. cleomifoliaSeedsThis compound>1600 (0.16%)[17]
C. retusa-Monocrotaline-[15][18]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by LC-MS/MS

This protocol describes a standard method for the extraction, cleanup, and analysis of PAs from plant material, adapted from established procedures.[19][20][21]

1. Extraction: a. Weigh 1.0–2.0 g of homogenized, dried plant material into a 50 mL centrifuge tube. b. Add 20–40 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol or 2% formic acid in water).[19][20][22] c. Sonicate for 15 minutes or shake vigorously for 30 minutes at room temperature. d. Centrifuge the mixture at ≥3800 x g for 10 minutes. e. Decant the supernatant into a clean tube. For exhaustive extraction, repeat steps b-d on the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup: a. Use a strong cation exchange (SCX) or a C18 reversed-phase SPE cartridge. The following steps are for a C18 cartridge.[19] b. Conditioning: Sequentially pass 5 mL of methanol and 5 mL of water through the cartridge. c. Neutralization: Adjust the pH of the combined acidic extract to ~7 using an ammonia solution. Filter the neutralized extract. d. Loading: Load 10 mL of the filtered, neutralized extract onto the conditioned cartridge at a flow rate of 1–2 mL/min. e. Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities. f. Drying: Dry the cartridge under vacuum for 5–10 minutes. g. Elution: Elute the PAs with 2 x 5 mL of methanol. For some matrices, ammoniated methanol (e.g., 2.5% ammonia in methanol) may improve recovery.[19]

3. Sample Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40–50°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[19] c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[22] b. Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[20][23] c. Mobile Phase B: Methanol (or acetonitrile) with 5 mM ammonium formate and 0.1% formic acid.[22][24] d. Gradient: A typical gradient runs from 5% B to 80-95% B over 10-15 minutes.[20][22] e. MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for this compound (and its N-oxide) and other target PAs.

Protocol 2: Homospermidine Synthase (HSS) Activity Assay

This protocol provides a general framework for measuring the activity of HSS, the key enzyme in the pathway.

1. Enzyme Extraction: a. Homogenize fresh plant tissue (e.g., Crotalaria root nodules) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing protease inhibitors and reducing agents like DTT). b. Centrifuge the homogenate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. c. The supernatant contains the crude enzyme extract.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

  • Tris-HCl buffer (pH 9.0–9.5)
  • Substrate 1: Putrescine
  • Substrate 2: Spermidine
  • Cofactor: NAD+ b. Pre-incubate the mixture at the optimal temperature (e.g., 37°C). c. Initiate the reaction by adding a known amount of the enzyme extract. d. Incubate for a defined period (e.g., 30–60 minutes). e. Stop the reaction by adding a strong base (e.g., NaOH) or acid.

3. Product Detection: a. The product, homospermidine, must be derivatized for detection by GC-MS or HPLC. A common method is benzoylation. b. Add benzoyl chloride to the reaction mixture under alkaline conditions. c. Extract the benzoylated polyamines into an organic solvent (e.g., diethyl ether). d. Evaporate the solvent and reconstitute the residue. e. Analyze by GC-MS or HPLC-UV, quantifying the homospermidine peak against a standard curve.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_0 Necine Base (Retronecine) Biosynthesis cluster_1 Necic Acid Biosynthesis cluster_2 Final Product Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Cyclic_Aldehyde Pyrrolizidine-1-carbaldehyde Homospermidine->Cyclic_Aldehyde Oxidation & Cyclization Retronecine Retronecine Cyclic_Aldehyde->Retronecine Reduction & Modification This compound This compound Retronecine->this compound Esterification (Acyltransferase?) Isoleucine L-Isoleucine (x2) Necic_Acid Retronecic Acid Isoleucine->Necic_Acid Multi-step enzymatic conversion Necic_Acid->this compound

Caption: Overall biosynthetic pathway of this compound in Crotalaria.

Necine Base Formation Detail Put Putrescine Hspd Homospermidine Put->Hspd HSS (NAD+) Spd Spermidine Spd->Hspd HSS (NAD+) Dialdehyde 4,4'-iminodibutanal Hspd->Dialdehyde Diamine Oxidase CycAld Pyrrolizidine-1- carbaldehyde Dialdehyde->CycAld Spontaneous Cyclization Hydroxymethyl 1-Hydroxymethyl- pyrrolizidine CycAld->Hydroxymethyl Reduction (ADH?) Retronecine Retronecine Hydroxymethyl->Retronecine Desaturation & Hydroxylation

Caption: Key steps in the formation of the retronecine necine base.

PA Analysis Workflow Start Plant Material (e.g., Seeds, Leaves) Extraction Acidic Solvent Extraction (H₂SO₄ / Formic Acid) Start->Extraction Cleanup Solid-Phase Extraction (SPE) (C18 or SCX Cartridge) Extraction->Cleanup Cleanup & Concentration Analysis LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->Analysis Reconstitution End Quantification & Identification Analysis->End

Caption: General experimental workflow for pyrrolizidine alkaloid analysis.

References

Pharmacological Properties of Usaramine Alkaloid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine, a pyrrolizidine alkaloid, has demonstrated a range of pharmacological activities, including anti-microbial and anti-ulcer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its pharmacological effects, pharmacokinetic profile, and toxicological data. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, this guide visualizes potential mechanisms of action and experimental workflows through structured diagrams. While the precise signaling pathways modulated by this compound are still under investigation, this document consolidates existing data to serve as a valuable resource for the scientific community.

Introduction

This compound is a retronecine-type pyrrolizidine alkaloid found in various plant species, including those from the Crotalaria genus.[1] Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites known for both their toxicity and potential pharmacological applications.[2][3] this compound has garnered scientific interest due to its demonstrated biological activities, which suggest its potential as a lead compound for drug development. This guide aims to provide an in-depth analysis of the pharmacological properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key concepts with diagrams.

Pharmacological Activities

Anti-Biofilm Activity

This compound has been shown to inhibit biofilm formation by Staphylococcus epidermidis.[2][4] One study demonstrated that this compound at a concentration of 1 mg/mL can prevent approximately 50% of biofilm formation by this bacterium.[2][3] However, it did not show a similar effect against Pseudomonas aeruginosa biofilms.[2][3] The exact mechanism of its anti-biofilm action is not yet fully elucidated, but it is hypothesized to involve the modulation of bacterial signaling pathways, such as quorum sensing, which regulate the expression of genes involved in adhesion and motility.[2]

Anti-Ulcer Activity

Integerrimine, retrorsine, senecionine, this compound, and seneciphylline, obtained from Senecio brasiliensis, have demonstrated significant anti-ulcerogenic activity in both acute and chronic gastric ulcer models in rats.[4] The proposed mechanism for this activity involves an increase in the levels of gastrin and the expression of Epidermal Growth Factor (EGF).[4]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in rats, revealing sex-based differences.[5] Following intravenous and oral administration, this compound and its N-oxide metabolite (UNO) were quantified in plasma.[5]

Table 1: Pharmacokinetic Parameters of this compound (URM) and this compound N-oxide (UNO) in Male and Female Rats
ParameterMale RatsFemale Rats
Intravenous Administration (1 mg/kg URM)
URM AUC0-t (ng/mLh)363 ± 65744 ± 122
UNO AUC0-t (ng/mLh)172 ± 3230.7 ± 7.4
URM Clearance (L/h/kg)2.77 ± 0.501.35 ± 0.19
Oral Administration (10 mg/kg URM)
URM AUC0-t (ng/mLh)1,960 ± 2086,073 ± 488
UNO AUC0-t (ng/mLh)1,637 ± 246300 ± 62
URM Oral Bioavailability (%)54.081.7
Data presented as mean ± standard deviation.[5]

These findings indicate that female rats exhibit a significantly higher systemic exposure to this compound compared to male rats, with a lower clearance rate and higher oral bioavailability.[5]

Toxicology

As a pyrrolizidine alkaloid, this compound is associated with potential toxicity, primarily hepatotoxicity.[2] PAs with an unsaturated necine base are known to cause various toxic effects, including cytotoxicity, genotoxicity, and neurotoxicity.[5] The bioactivation of PAs occurs mainly in the liver, leading to the formation of reactive pyrrolic esters that can bind to cellular macromolecules like proteins and DNA, forming adducts.[2] This can result in conditions such as hepatic sinusoidal obstruction syndrome (HSOS), characterized by hemorrhagic necrosis, hepatomegaly, and ascites.[2] Chronic exposure can lead to liver fibrosis, cirrhosis, and potentially cancer.[2]

Table 2: Toxicological Profile of this compound
EndpointObservationReference
Hepatotoxicity PAs are known to be hepatotoxic, with the liver being the primary target organ.[2]
Genotoxicity The formation of DNA adducts by reactive metabolites of PAs suggests genotoxic potential.[2]
Acute Toxicity (GHS Classification) Fatal if swallowed, in contact with skin, or if inhaled.[6]

Experimental Protocols

Anti-Biofilm Formation Assay (Staphylococcus epidermidis)

Objective: To evaluate the inhibitory effect of this compound on S. epidermidis biofilm formation.

Methodology:

  • Bacterial Culture: S. epidermidis is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.

  • Preparation of this compound Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired final concentrations in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, aliquots of the bacterial suspension are added to each well.

  • Treatment: Different concentrations of the this compound solution are added to the wells. A solvent control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium with bacteria only) are included.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • The planktonic bacteria are gently removed from the wells.

    • The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • The remaining biofilm is stained with a solution of crystal violet (0.1% w/v) for 15-30 minutes.

    • Excess stain is removed by washing with water.

    • The bound stain is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the negative control.

Anti-Ulcer Activity in an Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To assess the gastroprotective effect of this compound against ethanol-induced gastric ulcers.

Methodology:

  • Animals: Wistar rats of either sex are used. The animals are fasted for 24-48 hours before the experiment but allowed free access to water.

  • Grouping and Treatment: The rats are divided into several groups:

    • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

    • This compound-Treated Groups: Receive different doses of this compound orally.

    • Standard Drug Group: Receives a known anti-ulcer drug (e.g., omeprazole or ranitidine).

  • Ulcer Induction: One hour after the administration of the respective treatments, all animals receive absolute ethanol (e.g., 1 mL/200g body weight) orally to induce gastric ulcers.

  • Evaluation: One hour after ethanol administration, the animals are euthanized.

  • Stomach Examination: The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for lesions. The ulcers are scored based on their number and severity (e.g., using a scoring system where 0 = no ulcer, 1 = small red spot, 2 = linear ulcer, etc.). The sum of the scores for each animal gives the ulcer index.

  • Data Analysis: The percentage of ulcer inhibition by this compound is calculated by comparing the ulcer index of the treated groups with that of the control group.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., hepatocytes or gastric epithelial cells).

Methodology:

  • Cell Culture: The selected cell line is cultured in an appropriate medium and conditions until confluent.

  • Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A solvent control and a negative control (medium only) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. The amount of LDH is proportional to the extent of cell lysis.

    • Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully understood. However, based on the activities of other alkaloids, several signaling pathways can be postulated as potential targets.

Anti_Biofilm_Mechanism This compound This compound QuorumSensing Quorum Sensing (e.g., agr system) This compound->QuorumSensing Inhibition GeneExpression Virulence Gene Expression QuorumSensing->GeneExpression Regulation Adhesion Adhesion Factors (e.g., ica operon) GeneExpression->Adhesion Upregulation Motility Motility Factors (e.g., flagellin) GeneExpression->Motility Downregulation BiofilmFormation Biofilm Formation Adhesion->BiofilmFormation Motility->BiofilmFormation Reduced motility contributes to initial attachment

Caption: Hypothetical mechanism of this compound's anti-biofilm activity.

Anti_Ulcer_Mechanism This compound This compound Gastrin Gastrin Release This compound->Gastrin Stimulation EGF EGF Expression This compound->EGF Stimulation MucosalProtection Mucosal Protection Gastrin->MucosalProtection Increased Mucus & Bicarbonate CellProliferation Epithelial Cell Proliferation EGF->CellProliferation UlcerHealing Ulcer Healing MucosalProtection->UlcerHealing CellProliferation->UlcerHealing

Caption: Proposed mechanism of this compound's anti-ulcer activity.

Experimental Workflows

Drug_Discovery_Workflow cluster_preclinical Preclinical Research cluster_development Drug Development InVitro In Vitro Studies (Anti-biofilm, Cytotoxicity) InVivo In Vivo Studies (Anti-ulcer, Toxicology) InVitro->InVivo Pharmacokinetics Pharmacokinetics (ADME) InVivo->Pharmacokinetics Mechanism Mechanism of Action Studies Pharmacokinetics->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization Formulation Formulation Development LeadOptimization->Formulation ClinicalTrials Clinical Trials Formulation->ClinicalTrials This compound This compound (Lead Compound) This compound->InVitro

Caption: General workflow for the development of this compound as a therapeutic agent.

Conclusion and Future Directions

This compound exhibits promising pharmacological activities, particularly in the areas of anti-biofilm and anti-ulcer treatments. The available pharmacokinetic data provides a foundation for understanding its disposition in biological systems. However, its inherent toxicity as a pyrrolizidine alkaloid necessitates careful consideration and further investigation.

Future research should focus on elucidating the precise molecular mechanisms of action of this compound. Studies investigating its effects on specific bacterial signaling pathways and on the regulation of gastric mucosal protective factors are warranted. Furthermore, structure-activity relationship studies could lead to the design of new derivatives with improved efficacy and reduced toxicity. A thorough toxicological evaluation, including long-term studies, is essential before considering any clinical applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Toxicological Profile of Usaramine in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Usaramine is a pyrrolizidine alkaloid (PA) found in various plant species, notably of the Crotalaria genus. Like many PAs containing an unsaturated necine base, this compound is recognized for its significant toxicity in mammalian systems. The primary target organ for this compound toxicity is the liver, where it can induce hepatotoxicity, including veno-occlusive disease. Its toxic effects are contingent upon metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound in mammalian systems, detailing its mechanism of action, pharmacokinetic properties, and effects on various organ systems. While specific quantitative toxicity data for this compound are limited in publicly available literature, this guide synthesizes the existing information and provides context based on the broader class of pyrrolizidine alkaloids.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[1]
CAS Number 15503-87-4[1]
Molecular Formula C₁₈H₂₅NO₆[1]
Molecular Weight 351.4 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO (≥43.5 mg/mL)[2]

Pharmacokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic activation. The primary route of metabolism involves the oxidation of the pyrrolizidine core by cytochrome P450 (CYP) enzymes in the liver.

Metabolic Activation Pathway

The metabolic activation of this compound is a critical step in its mechanism of toxicity. This process, common to toxic pyrrolizidine alkaloids, converts the relatively inert parent compound into highly reactive electrophilic metabolites.

This compound This compound CYP450 Hepatic Cytochrome P450 (e.g., CYP3A) This compound->CYP450 Oxidation Dehydropyrrolizidine_ester Dehydropyrrolizidine Ester (Pyrrolic Ester) CYP450->Dehydropyrrolizidine_ester Macromolecule_adducts Macromolecular Adducts (DNA, Proteins) Dehydropyrrolizidine_ester->Macromolecule_adducts Alkylation Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Macromolecule_adducts->Toxicity

Metabolic activation of this compound to a reactive pyrrolic ester.
Pharmacokinetic Parameters in Rats

A study in rats revealed significant sex-based differences in the pharmacokinetics of this compound and its primary metabolite, this compound N-oxide (UNO). These differences are attributed to variations in the expression and activity of hepatic CYP3A enzymes between male and female rats.[3]

ParameterMale RatsFemale Rats
Intravenous Administration (1 mg/kg)
This compound AUC₀-t (ng/mLh)363 ± 65744 ± 122
This compound Clearance (L/h/kg)2.77 ± 0.501.35 ± 0.19
This compound N-oxide AUC₀-t (ng/mLh)172 ± 3230.7 ± 7.4
Oral Administration (10 mg/kg)
This compound AUC₀-t (ng/mLh)1,960 ± 2086,073 ± 488
This compound Oral Bioavailability (%)54.081.7
This compound N-oxide AUC₀-t (ng/mLh)1,637 ± 246300 ± 62

Data from Lin et al. (2022)[3]

Toxicological Profile

Acute Toxicity
Hazard StatementClassification
H300Fatal if swallowed
H310Fatal in contact with skin
H330Fatal if inhaled

Source: PubChem CID 5281756[1]

Hepatotoxicity

The liver is the primary target organ for this compound toxicity. As a pyrrolizidine alkaloid, this compound is known to cause hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[4] The reactive pyrrolic esters generated during metabolism can damage sinusoidal endothelial cells and hepatocytes, leading to inflammation, necrosis, and fibrosis.

This protocol outlines a general procedure for assessing the cytotoxicity of a compound like this compound on the human liver carcinoma cell line, HepG2.

start Start seed_cells Seed HepG2 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 24, 48, or 72 hours treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal calculate_ic50 Calculate IC50 value measure_signal->calculate_ic50 end End calculate_ic50->end start Start prepare_bacteria Prepare histidine-auxotrophic Salmonella typhimurium strains start->prepare_bacteria mix Mix bacteria with this compound and S9 mix (for metabolic activation) prepare_bacteria->mix plate Plate mixture on histidine-deficient agar mix->plate incubate Incubate for 48-72 hours plate->incubate count_colonies Count revertant colonies incubate->count_colonies assess_mutagenicity Assess mutagenic potential count_colonies->assess_mutagenicity end End assess_mutagenicity->end Usaramine_Metabolite Reactive this compound Metabolite (Pyrrolic Ester) DNA_Adducts DNA Adducts Usaramine_Metabolite->DNA_Adducts Protein_Adducts Protein Adducts Usaramine_Metabolite->Protein_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis DNA Damage Response Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Release of Cytochrome c Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis ATP Depletion Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

References

Methodological & Application

Application Note: Quantification of Usaramine in Honey by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Usaramine, a pyrrolizidine alkaloid (PA), in complex honey matrices. Pyrrolizidine alkaloids are hepatotoxic compounds produced by plants that can contaminate honey when bees forage on PA-producing flora.[1] Due to their potential risk to human health, regulatory bodies have set stringent limits for their presence in food. This method employs solid-phase extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for detection and quantification. The described protocol provides excellent recovery, precision, and a low limit of quantification, making it suitable for routine monitoring and food safety applications.

Introduction

This compound is a retronecine-type pyrrolizidine alkaloid that can be found in various plant species.[2] Its presence in honey poses a significant food safety concern due to its potential toxicity.[3] Accurate and sensitive quantification of this compound is crucial for ensuring honey products meet safety standards. This protocol outlines a validated HPLC-MS/MS method that combines a selective sample preparation technique with the high sensitivity and specificity of tandem mass spectrometry, enabling the reliable determination of this compound at trace levels in honey.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (PhytoPlan or equivalent)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • Sulfuric acid (Analytical grade)

  • Ammonium formate (LC-MS grade)

  • Oasis MCX SPE Cartridges (6 cc, 150 mg) or equivalent[3]

  • Honey samples for analysis

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol. Store at -20°C.[3]

  • Working Standard Solution (1 µg/mL): Dilute the stock solution with a 50:50 mixture of methanol and water to achieve a concentration of 1 µg/mL.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank honey extract with the working standard solution to create a series of concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/kg). This corrects for matrix effects.[4]

Sample Preparation
  • Extraction: Weigh 2 g of homogenized honey into a 50 mL centrifuge tube.[3] Add 20 mL of 50 mM sulfuric acid and vortex until the honey is completely dissolved.[3]

  • Centrifugation: Centrifuge the tube at 5000 x g for 10 minutes.[3]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[3]

  • Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge sequentially with 6 mL of water and 6 mL of methanol to remove interferences.[3]

  • Elution: Elute the analyte with a suitable solvent. A common elution solvent for PAs is 2.5% ammoniated methanol or a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1, v/v).[1][4]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[4] Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[4]

HPLC-MS/MS Analysis

Instrumentation
  • HPLC System: A UPLC or UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Chromatographic and Mass Spectrometric Conditions

Quantitative data for the HPLC gradient and MS/MS parameters are summarized in the tables below.

Table 1: HPLC Parameters

Parameter Condition
Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[2]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL
Column Temp. 40°C

| Gradient Program | See Table 2 |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 20 80
9.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Table 3: MS/MS Parameters for this compound

Parameter Setting
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ (m/z) 352.2[7]
Product Ion (Quantifier, m/z) 138.1[7]
Product Ion (Qualifier, m/z) 120.1[7]
Collision Energy (eV) Optimized for specific instrument (typically 20-35 eV)

| Dwell Time | 100 ms |

Note: The precursor ion for this compound is 352.176, which is rounded for typical triple quadrupole analysis.[7] The product ions at m/z 120 and 138 are characteristic fragments of retronecine-type PAs.[8]

Method Performance and Validation

The method should be validated according to established guidelines (e.g., 2002/657/EC or AOAC) to ensure performance.[9][10] Key validation parameters are summarized below based on typical results for similar analyses.

Table 4: Typical Method Validation Parameters

Parameter Typical Value Reference
Linearity (R²) > 0.995 [2]
Limit of Detection (LOD) < 1.0 µg/kg [11]
Limit of Quantification (LOQ) < 2.5 µg/kg [11]
Recovery 85 - 110% [1][2]

| Precision (RSD) | < 15% |[1] |

Experimental Workflow Diagram

Usaramine_Workflow sample 1. Weigh 2g Honey Sample extract 2. Dissolve in 20 mL 50 mM Sulfuric Acid sample->extract centrifuge 3. Centrifuge at 5000 x g extract->centrifuge spe 4. SPE Cleanup (Oasis MCX) centrifuge->spe Load Supernatant evap 5. Evaporate & Reconstitute spe->evap Elute Analyte analyze 6. HPLC-MS/MS Analysis evap->analyze data 7. Data Processing & Quantification analyze->data

Caption: Workflow for this compound quantification in honey.

Conclusion

The HPLC-MS/MS method presented provides a selective, sensitive, and reliable tool for the quantification of this compound in honey. The sample preparation protocol effectively removes matrix interferences, and the optimized LC-MS/MS parameters ensure accurate measurement at levels relevant to food safety regulations. This application note serves as a comprehensive guide for laboratories involved in the analysis of pyrrolizidine alkaloids in food products.

References

Application Notes & Protocols for Usaramine Extraction from Crotalaria Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine is a pyrrolizidine alkaloid (PA) found in various species of the Crotalaria genus, often concentrated in the seeds.[1][2][3] PAs are known for their potential hepatotoxicity, which makes their extraction and purification a subject of interest for toxicological studies and as starting materials for the synthesis of novel therapeutic agents.[3][4] this compound, with the chemical formula C18H25NO6, is a cyclic diester of retronecine.[2][5][6] This document provides a detailed protocol for the extraction and purification of this compound from Crotalaria seeds, based on established methods for pyrrolizidine alkaloid extraction.

Quantitative Data on this compound Content in Crotalaria Seeds

The concentration of this compound and related alkaloids can vary significantly depending on the Crotalaria species and environmental factors. The following table summarizes reported quantitative data.

Crotalaria SpeciesPlant PartTotal Alkaloid/Usaramine ConcentrationReference
Crotalaria incanaSeeds870 µg/g (this compound and this compound N-oxide)[1]
Crotalaria pallidaSeeds0.18% (dry weight) (Total Dehydropyrrolizidine Alkaloids)[2]
Crotalaria cleomifoliaSeeds> 0.16% (Toxic Compounds, primarily this compound)[7]

Experimental Protocol: Extraction and Purification of this compound

This protocol is a synthesized method based on common techniques for pyrrolizidine alkaloid extraction.[7][8][9][10]

1. Materials and Reagents

  • Dried Crotalaria seeds

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Sulfuric acid (H2SO4), 0.5 M

  • Ammonium hydroxide (NH4OH), concentrated

  • Sodium sulfate (Na2SO4), anhydrous

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or SCX)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • pH meter or pH indicator strips

  • Glassware (beakers, flasks, funnels)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

2. Seed Preparation

  • Ensure Crotalaria seeds are clean and free of foreign material.

  • Dry the seeds at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried seeds into a fine powder using a laboratory mill or blender. A finer powder increases the surface area for efficient extraction.

3. Extraction

This protocol utilizes an acid-base extraction method, which is effective for isolating alkaloids.[7][8][10]

  • Weigh the powdered Crotalaria seed material.

  • Suspend the seed powder in 0.5 M sulfuric acid at a 1:10 (w/v) ratio (e.g., 10 g of powder in 100 mL of acid).

  • Agitate the mixture for at least 2 hours using a magnetic stirrer or orbital shaker at room temperature. Alternatively, sonicate the mixture for 15-30 minutes.[11]

  • Centrifuge the mixture at approximately 3800 x g for 10 minutes to pellet the solid material.[11]

  • Decant and collect the acidic aqueous supernatant.

  • Repeat the extraction process on the pellet with a fresh portion of 0.5 M sulfuric acid to ensure complete extraction of the alkaloids.

  • Combine the acidic aqueous extracts.

4. Purification: Liquid-Liquid Extraction

  • Cool the combined acidic extract in an ice bath.

  • Carefully adjust the pH of the extract to approximately 9-10 by slowly adding concentrated ammonium hydroxide. Monitor the pH using a pH meter or indicator strips. This step neutralizes the alkaloid salts to their free base form.

  • Transfer the basified aqueous solution to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer (bottom layer with dichloromethane) will contain the this compound.

  • Drain and collect the organic layer.

  • Repeat the extraction of the aqueous layer with two more portions of dichloromethane to maximize the recovery of this compound.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried organic extract to remove the sodium sulfate.

  • Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude alkaloid extract. Pyrrolizidine alkaloids can be volatile, so excessive heat should be avoided.[10]

5. Further Purification: Solid-Phase Extraction (Optional)

For higher purity, the crude extract can be further purified using solid-phase extraction (SPE).[10][11]

  • Condition a C18 or SCX SPE cartridge according to the manufacturer's instructions. A typical conditioning for a C18 cartridge involves washing with methanol followed by water.[11]

  • Dissolve the crude extract in a minimal amount of the appropriate solvent (e.g., the mobile phase for C18 or an acidic solution for SCX).

  • Load the dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove impurities.

  • Elute the retained this compound using a more polar solvent, such as methanol. For SCX, elution is typically performed with an ammoniated methanol solution.[10][12]

  • Collect the eluate containing the purified this compound.

  • Evaporate the solvent to obtain the purified this compound extract.

6. Analysis and Quantification

The concentration and purity of this compound in the final extract can be determined using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).[3][4][11]

Experimental Workflow Diagram

Usaramine_Extraction_Workflow Start Start: Dried Crotalaria Seeds Grinding Seed Grinding Start->Grinding AcidExtraction Acidic Extraction (0.5 M H2SO4) Grinding->AcidExtraction Centrifugation Centrifugation AcidExtraction->Centrifugation Centrifugation->AcidExtraction Solid Pellet (Re-extract) Supernatant Collect Acidic Supernatant Centrifugation->Supernatant Liquid Phase Basification Basification to pH 9-10 (NH4OH) Supernatant->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE LLE->Basification Aqueous Phase (Re-extract) OrganicLayer Collect Organic Layer LLE->OrganicLayer Organic Phase Drying Drying with Na2SO4 OrganicLayer->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract SPE Solid-Phase Extraction (Optional) CrudeExtract->SPE Analysis HPLC-MS/MS Analysis CrudeExtract->Analysis PurifiedExtract Purified this compound Extract SPE->PurifiedExtract PurifiedExtract->Analysis End End: Quantified this compound Analysis->End

Caption: Workflow for the extraction and purification of this compound.

Mechanism of Toxicity (Brief Overview)

While the primary focus of this document is the extraction protocol, it is important for researchers to be aware of the toxic potential of this compound. Pyrrolizidine alkaloids are known to be activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The diagram below illustrates a simplified logical relationship in the bioactivation of PAs.

PA_Toxicity_Pathway This compound This compound (Inactive) Liver Liver Metabolism (Cytochrome P450) This compound->Liver ReactiveMetabolites Reactive Pyrrolic Esters Liver->ReactiveMetabolites Bioactivation CellularTargets Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->CellularTargets Adducts Adduct Formation CellularTargets->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Simplified bioactivation pathway of pyrrolizidine alkaloids.

Safety Precautions

This compound and other pyrrolizidine alkaloids are toxic.[13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Handle all extracts and purified compounds with care and dispose of waste according to institutional guidelines for toxic chemicals.

References

Application Notes and Protocols for the Detection of Usaramine in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species worldwide.[1][2][3] These toxins can contaminate food sources such as honey, herbal teas, milk, and other plant-derived products, posing a significant risk to human health due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][4] Regulatory bodies are increasingly focusing on monitoring PA levels in the food supply, making sensitive and reliable detection methods crucial for food safety and risk assessment.[1][4]

This document provides detailed application notes and protocols for the detection and quantification of this compound in complex food matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are recommended for their high sensitivity and selectivity.[4][5]

Chemical Information

PropertyValueReference
Chemical Name This compound[6]
CAS Number 15503-87-4[7][8]
Molecular Formula C18H25NO6[6][7][8]
Molecular Weight 351.3942 g/mol [7][8]

Toxicological Pathway

This compound, like other 1,2-unsaturated pyrrolizidine alkaloids, requires metabolic activation in the liver to exert its toxic effects.[9][10] The primary mechanism of toxicity involves the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs) through oxidation by cytochrome P450 enzymes.[9] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, forming adducts.[9] This process can lead to cellular damage, particularly in hepatocytes, and is the underlying cause of the observed hepatotoxicity, including hepatic sinusoidal obstruction syndrome (HSOS).[9][10]

Usaramine_Toxicity_Pathway cluster_0 Cellular Environment This compound This compound Metabolism Metabolic Activation (Cytochrome P450) This compound->Metabolism Oxidation DHPA Dehydropyrrolizidine Alkaloids (DHPAs) (Reactive Metabolites) Metabolism->DHPA Adducts Adduct Formation DHPA->Adducts Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts Toxicity Cellular Damage (Hepatotoxicity) Adducts->Toxicity

Figure 1: Simplified signaling pathway of this compound-induced toxicity.

Experimental Protocols

Protocol 1: Detection of this compound in Honey by UHPLC-MS/MS

This protocol is adapted from methodologies for the analysis of pyrrolizidine alkaloids in honey.[11]

1. Sample Preparation (Extraction and Clean-up)

  • Weigh 1 g of a homogenized honey sample into a 15 mL centrifuge tube.

  • Add 10 mL of 50 mM sulfuric acid.

  • Vortex the mixture for 30 seconds until the honey is completely dissolved.

  • Perform ultrasonic bath extraction for 10 minutes at 35 °C.

  • Proceed with Solid Phase Extraction (SPE) for clean-up to remove matrix interferences.

  • Elute the PAs from the SPE cartridge using 3 mL of a solvent mixture of ethyl acetate/methanol/acetonitrile (80:10:10, v/v/v) containing 1% ammonium hydroxide and 1% triethylamine.

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a water/methanol mixture (95:5, v/v).

  • Filter the extract through a 0.7 µm glass fiber syringe filter into an LC vial for analysis.

2. UHPLC-MS/MS Analysis

  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS) is recommended for its high sensitivity and resolving power.[1]

  • Chromatographic Column: A suitable column for the separation of PAs, such as an ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm), can be used.[12]

  • Mobile Phase: A gradient elution with a mobile phase consisting of A: 0.1% formic acid with 5 mM ammonium acetate in water and B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v) is effective.[12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[13][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

    • MRM Transition for this compound: m/z 352.1 → 120.0 (Collision Energy (CE) 37 eV).[13]

    • MRM Transition for this compound N-oxide: m/z 368.1 → 120.0 (CE 42 eV).[13]

3. Data Analysis and Quantification

  • Quantification is typically performed using an external calibration curve prepared with certified reference standards of this compound.

  • The limits of detection (LODs) and limits of quantification (LOQs) should be determined, with typical values for PAs in complex matrices being in the range of 0.015–0.75 µg/kg and 0.05–2.5 µg/kg, respectively.[4]

Protocol 2: General Workflow for this compound Detection

The following diagram illustrates a typical workflow for the detection of this compound in a complex food matrix.

Usaramine_Detection_Workflow cluster_workflow Analytical Workflow Sample Complex Food Matrix (e.g., Honey, Tea, Milk) Homogenization Sample Homogenization Sample->Homogenization Extraction Liquid Acidic Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Result Result: this compound Concentration Quantification->Result

References

Application Notes and Protocols for In Vitro Assay of Usaramine's Antibiofilm Activity Against Staphylococcus epidermidis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of Usaramine as an antibiofilm agent against Staphylococcus epidermidis, a leading cause of medical device-associated infections. The protocols detailed herein cover the essential in vitro assays for quantifying biofilm inhibition and eradication, assessing metabolic activity, and visualizing biofilm architecture.

Data Presentation

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the described experimental protocols. They facilitate the comparison of this compound's activity across different concentrations and experimental conditions.

Table 1: Planktonic Growth Inhibition of S. epidermidis by this compound

This compound Conc. (µg/mL)Planktonic Growth (OD600)% InhibitionMIC (µg/mL)MBC (µg/mL)
0 (Control)0%
X
X
X
X
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of this compound that inhibits visible growth of planktonic bacteria.

  • MBC (Minimum Bactericidal Concentration): The lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Table 2: Effect of this compound on S. epidermidis Biofilm Biomass (Crystal Violet Assay)

This compound Conc. (µg/mL)Biofilm Biomass (OD570) - Inhibition Assay% InhibitionBiofilm Biomass (OD570) - Eradication Assay% Eradication
0 (Control)0%0%
X
X
X
MBIC₅₀ (µg/mL) MBEC₅₀ (µg/mL)
  • MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): The lowest concentration of this compound required to inhibit 50% of biofilm formation.

  • MBEC₅₀ (Minimum Biofilm Eradication Concentration): The lowest concentration of this compound required to eradicate 50% of a pre-formed biofilm.

Table 3: Effect of this compound on S. epidermidis Biofilm Metabolic Activity (MTT Assay)

This compound Conc. (µg/mL)Metabolic Activity (OD570) - Inhibition Assay% Viability ReductionMetabolic Activity (OD570) - Eradication Assay% Viability Reduction
0 (Control)0%0%
X
X
X
MBIC₅₀ (µg/mL) MBEC₅₀ (µg/mL)
  • MBIC₅₀ and MBEC₅₀ values are determined as the concentrations causing a 50% reduction in metabolic activity for inhibition and eradication assays, respectively.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to use a well-characterized biofilm-forming strain of Staphylococcus epidermidis (e.g., ATCC 35984/RP62A).

Broth Microdilution Assay for MIC and MBC

This protocol determines the minimum concentration of this compound required to inhibit the growth of (MIC) and kill (MBC) planktonic S. epidermidis.

Materials:

  • 96-well microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • S. epidermidis overnight culture

  • This compound stock solution

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial twofold dilutions of this compound in TSB with 1% glucose in a 96-well plate (100 µL per well).

  • Adjust the overnight culture of S. epidermidis to a concentration of 1 x 10⁶ CFU/mL in TSB with 1% glucose.

  • Add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • MIC Determination: Measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of this compound with no visible turbidity or significant reduction in OD₆₀₀ compared to the positive control.

  • MBC Determination: From the wells corresponding to the MIC and higher concentrations, plate 100 µL onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This assay measures the total biomass of the biofilm, including live and dead cells and the extracellular matrix.[1][2][3]

Protocol for Biofilm Inhibition (MBIC):

  • Prepare serial dilutions of this compound in a 96-well flat-bottomed microtiter plate as described for the MIC assay (100 µL per well).

  • Add 100 µL of a 1 x 10⁶ CFU/mL S. epidermidis suspension to each well.

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours under static conditions to allow biofilm formation.

  • Gently discard the planktonic cells by inverting the plate and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying.

  • Remove the methanol and allow the plate to dry completely.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[1]

  • Remove the crystal violet solution and wash the wells three to four times with sterile distilled water.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[2][4]

  • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

Protocol for Biofilm Eradication (MBEC):

  • Add 200 µL of a 1 x 10⁶ CFU/mL S. epidermidis suspension to the wells of a 96-well plate.

  • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Remove the planktonic cells and wash the wells twice with sterile PBS.

  • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Wash, fix, stain, and solubilize the biofilms as described in steps 5-11 of the inhibition protocol.

  • Calculate the percentage of biofilm eradication using the formula: % Eradication = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

MTT Assay for Biofilm Metabolic Activity

The MTT assay assesses the viability of cells within the biofilm by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6][7]

Procedure (for both Inhibition and Eradication):

  • Grow and treat the biofilms with this compound as described in the Crystal Violet assay protocols (either for inhibition or eradication).

  • After the final incubation period with this compound, remove the supernatant and wash the biofilms twice with sterile PBS.

  • Add 100 µL of PBS and 100 µL of 0.5 mg/mL MTT solution to each well.[6]

  • Incubate the plate in the dark at 37°C for 2-4 hours.

  • Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Calculate the percentage of viability reduction using the formula: % Viability Reduction = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the high-resolution, three-dimensional imaging of biofilm structure and the differentiation between live and dead cells.[8][9]

Materials:

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Grow S. epidermidis biofilms on glass-bottom dishes for 24 hours in TSB with 1% glucose.

  • For inhibition studies, grow the biofilms in the presence of sub-inhibitory concentrations of this compound. For eradication studies, treat pre-formed biofilms with this compound for 24 hours.

  • Gently wash the biofilms twice with sterile 0.9% NaCl solution.[8]

  • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide).

  • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-20 minutes.[8]

  • Gently rinse with 0.9% NaCl to remove excess stain.[8]

  • Image the biofilms using a confocal laser scanning microscope. Live bacteria will fluoresce green (SYTO 9), and dead bacteria with compromised membranes will fluoresce red (propidium iodide).

  • Acquire Z-stack images to analyze the three-dimensional architecture of the biofilm.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway in S. epidermidis biofilm formation.

G cluster_prep Preparation cluster_assay Assay Incubation (96-well plate) cluster_quant Quantification start S. epidermidis Overnight Culture dilution Adjust Inoculum (1x10^6 CFU/mL) start->dilution plate Inoculate Plate with Bacteria & this compound dilution->plate This compound Prepare this compound Serial Dilutions This compound->plate incubate Incubate 24h at 37°C plate->incubate wash Wash to Remove Planktonic Cells incubate->wash cv_assay Crystal Violet Assay (Biomass) wash->cv_assay mtt_assay MTT Assay (Metabolic Activity) wash->mtt_assay clsm_assay CLSM Imaging (Structure & Viability) wash->clsm_assay

Caption: Workflow for in vitro antibiofilm assays.

G cluster_env Environmental Signals cluster_reg Regulatory System cluster_effector Effector Mechanism Env Surface Contact, Stress Conditions ArlS ArlS (Sensor Kinase) Env->ArlS ArlR ArlR (Response Regulator) ArlS->ArlR Phosphorylation icaR icaR (Repressor) ArlR->icaR Represses Transcription icaADBC icaADBC operon (Synthesis Genes) ArlR->icaADBC Activates Transcription icaR->icaADBC Inhibits PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA Synthesizes Biofilm Biofilm Accumulation & Maturation PIA->Biofilm This compound This compound (Potential Target) This compound->ArlR Inhibition? This compound->icaADBC Inhibition?

Caption: Potential targets of this compound in the S. epidermidis biofilm signaling pathway.

References

Application Note: High-Throughput LC-MS/MS Assay for the Simultaneous Quantification of Usaramine and its N-oxide in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Usaramine (URM) and its metabolite, this compound N-oxide (UNO), in rat plasma. The straightforward protein precipitation-based sample preparation and rapid chromatographic separation make this method suitable for high-throughput pharmacokinetic studies. The assay was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect, demonstrating its reliability for bioanalytical applications.

Introduction

This compound is a pyrrolizidine alkaloid that can undergo N-oxidation to form this compound N-oxide. To characterize the pharmacokinetic profiles of both the parent compound and its metabolite, a reliable quantitative method is essential. This LC-MS/MS method provides the necessary sensitivity and selectivity for the simultaneous quantification of URM and UNO in a complex biological matrix like rat plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of URM and UNO from rat plasma.

  • A 10 µL aliquot of the rat plasma sample was mixed with 10 µL of the internal standard (IS) working solution (100 ng/mL of SCN) in a 96-well microplate.[1]

  • The mixture was briefly mixed for 1 minute.[1]

  • For protein precipitation, 90 µL of a solution of acetonitrile/methanol (1/1, v/v) was added.[1]

  • The plate was vortexed for 5 minutes and then centrifuged at 4,000 rpm for 5 minutes.[1]

  • A 40 µL aliquot of the resulting supernatant was transferred to a 384-well conical-bottom plate.[2]

  • Finally, 1 µL of the supernatant was injected into the LC-MS/MS system for analysis.[1][2]

Liquid Chromatography

Chromatographic separation was performed on an ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm).[1] A gradient elution was used with the following mobile phases:

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[1]

Mass Spectrometry

The analysis was carried out on a SCIEX Triple Quad™ 5500 mass spectrometer equipped with a Turbo V™ source.[2] The analytes were detected using multiple reaction monitoring (MRM) in positive ion mode.

Quantitative Data Summary

The LC-MS/MS method was validated over a concentration range of 1–2,000 ng/mL for both this compound and this compound N-oxide.[1]

ParameterThis compound (URM)This compound N-oxide (UNO)Internal Standard (IS)
Linearity Range (ng/mL) 1 - 2,0001 - 2,000N/A
Correlation Coefficient (r²) > 0.990> 0.990N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0N/A
Mean Recovery (%) 87.2 - 90.287.9 - 94.491.7
Matrix Effect (%) 96.1 - 98.795.2 - 98.1N/A
Accuracy Bias of Nominal Concentrations (%) -5.3 to 3.1-5.3 to 3.1N/A
Coefficient of Variation (CV) for Accuracy (%) < 7.5< 7.5N/A
Coefficient of Variation (CV) for Recovery (%) < 6.6< 6.6< 6.6
Coefficient of Variation (CV) for Matrix Effect (%) < 8.0< 8.0N/A

Protocols

Detailed Sample Preparation Protocol
  • Thaw Samples: Thaw frozen rat plasma samples and internal standard (IS) working solution on ice.

  • Aliquoting: In a 96-well microplate, add 10 µL of each rat plasma sample to individual wells.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to each well containing the plasma sample.

  • Mixing: Mix the plate for 1 minute.

  • Protein Precipitation: Add 90 µL of the acetonitrile/methanol (1/1, v/v) solution to each well.

  • Vortexing: Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 40 µL of the clear supernatant to a 384-well conical-bottom plate.

  • Injection: Place the 384-well plate in the autosampler of the LC-MS/MS system. Inject 1 µL of the supernatant for analysis.

Detailed LC-MS/MS Protocol
  • LC System: ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound, this compound N-oxide, and the internal standard.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

  • MS System: SCIEX Triple Quad™ 5500 or a comparable triple quadrupole mass spectrometer.

  • Ion Source: Turbo V™ Ion Source (or equivalent electrospray ionization source).

  • Ionization Mode: Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, this compound N-oxide, and the internal standard need to be optimized.

Visualizations

experimental_workflow plasma Rat Plasma Sample (10 µL) mix1 Mix (1 min) plasma->mix1 is Internal Standard (10 µL) is->mix1 ppt Add Acetonitrile/Methanol (90 µL) mix1->ppt vortex Vortex (5 min) ppt->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant (40 µL) centrifuge->supernatant injection Inject (1 µL) supernatant->injection lcms LC-MS/MS Analysis injection->lcms logical_relationship cluster_method_validation Method Validation cluster_application Application linearity Linearity (1-2000 ng/mL) pk_study Pharmacokinetic Study in Rats linearity->pk_study sensitivity Sensitivity (LLOQ) (1 ng/mL) sensitivity->pk_study accuracy Accuracy (-5.3% to 3.1%) accuracy->pk_study precision Precision (CV) (< 7.5%) precision->pk_study recovery Recovery (87.2-94.4%) recovery->pk_study matrix_effect Matrix Effect (95.2-98.7%) matrix_effect->pk_study

References

Application Note: Solid-Phase Extraction for Usaramine Purification from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of Usaramine, a pyrrolizidine alkaloid, from plant extracts, particularly from species of the Crotalaria genus. The protocol utilizes solid-phase extraction (SPE) with a strong cation exchange (SCX) sorbent, which provides high recovery and purity of the target analyte. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who require purified this compound for further studies.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Crotalaria genus. PAs are known for their potential bioactivities, including cytotoxic and antimicrobial effects, making them of interest for drug discovery and development. However, the presence of a complex mixture of other alkaloids and secondary metabolites in crude plant extracts necessitates an effective purification strategy. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and purification of target compounds from complex matrices. This application note describes a detailed protocol for the purification of this compound using a strong cation exchange SPE method.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₅NO₆[1]
Molecular Weight 351.4 g/mol [1]
Chemical Structure Pyrrolizidine alkaloid

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from Crotalaria species.

Materials:

  • Dried and ground plant material (e.g., Crotalaria seeds or leaves)

  • Methanol (HPLC grade)

  • 0.05 M Sulfuric Acid

  • Ammoniated Methanol (10% solution of saturated ammonium hydroxide in methanol)

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg/3 mL)

  • SPE vacuum manifold

  • Rotary evaporator

  • HPLC or LC-MS/MS system for analysis

Protocol:

  • Initial Extraction:

    • Extract the ground plant material with methanol using a suitable method such as Soxhlet extraction or maceration. The extraction should be performed exhaustively to ensure complete recovery of the alkaloids.

    • Combine the methanolic extracts and concentrate to near dryness using a rotary evaporator.

  • Acid-Base Extraction:

    • Redissolve the concentrated extract in 0.05 M sulfuric acid. This step protonates the basic nitrogen of the alkaloids, rendering them water-soluble.

    • Filter the acidic solution to remove any insoluble material.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition the SCX SPE cartridge by passing methanol through it, followed by 0.05 M sulfuric acid. Do not allow the cartridge to dry out.

    • Sample Loading: Load the filtered acidic plant extract onto the conditioned SPE cartridge. The protonated this compound will bind to the negatively charged SCX sorbent.

    • Washing: Wash the cartridge with 0.05 M sulfuric acid to remove neutral and acidic impurities. Follow with a wash of methanol to remove any remaining non-polar impurities.

    • Elution: Elute the purified this compound from the cartridge using ammoniated methanol. The ammonia will neutralize the charge on the alkaloid, releasing it from the sorbent.

    • Final Concentration: Evaporate the ammoniated methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator. The resulting purified this compound can be reconstituted in a suitable solvent for analysis or further use.

Quantitative Data

The following table summarizes representative recovery data for this compound using a purification method involving liquid-liquid extraction followed by LC-MS/MS analysis, which is comparable to the expected recovery from an optimized SPE protocol.

AnalyteMatrixConcentration LevelMean Recovery (%)Reference
This compoundRat PlasmaLow QC87.2[2]
This compoundRat PlasmaMid QC90.2[2]
This compoundRat PlasmaHigh QC88.5[2]

QC: Quality Control

Visualization of Experimental Workflow

SPE_Workflow plant_material Plant Material (Crotalaria sp.) extraction Methanolic Extraction plant_material->extraction concentration1 Concentration extraction->concentration1 acidification Acidification (0.05 M H2SO4) concentration1->acidification filtration Filtration acidification->filtration loading Sample Loading filtration->loading spe SPE Cartridge (SCX) washing Washing (0.05 M H2SO4, Methanol) spe->washing conditioning Conditioning (Methanol, 0.05 M H2SO4) loading->spe elution Elution (Ammoniated Methanol) washing->elution concentration2 Concentration elution->concentration2 purified_this compound Purified this compound concentration2->purified_this compound Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Inhibition Bax Bax This compound->Bax Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis

References

Troubleshooting & Optimization

Overcoming matrix effects in Usaramine analysis of herbal infusions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Usaramine in herbal infusions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in herbal infusions important?

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. Some of these plants can contaminate crops used for herbal infusions. PAs are known for their potential hepatotoxicity (liver damage), and some are considered genotoxic carcinogens. Therefore, accurate and sensitive quantification of this compound in herbal products is crucial for ensuring consumer safety and for risk assessment.

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (the herbal infusion).[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[3] Herbal infusions are complex matrices containing a wide variety of compounds that can interfere with the analysis.[4]

Q3: What are the most common strategies to overcome matrix effects in this compound analysis?

The most effective strategies include:

  • Thorough Sample Cleanup: Solid-Phase Extraction (SPE) is a widely used technique to remove interfering matrix components before LC-MS/MS analysis.[5][6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[5][7]

  • Use of Internal Standards: Stable isotope-labeled internal standards are the gold standard for correcting matrix effects, as they behave chromatographically and ionize similarly to the analyte.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the method's sensitivity.[1]

Q4: Which Solid-Phase Extraction (SPE) sorbents are recommended for this compound analysis?

Mixed-mode cation exchange (MCX) SPE cartridges are commonly recommended and have shown good recovery for pyrrolizidine alkaloids from various matrices, including teas.[8] These sorbents utilize a combination of ion exchange and reversed-phase retention mechanisms to effectively isolate the basic this compound from the complex herbal matrix.

Q5: What are the typical mass transitions for this compound and its N-oxide for LC-MS/MS analysis?

Based on published literature, the following multiple reaction monitoring (MRM) transitions are commonly used for the analysis of this compound and its N-oxide:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound352.1120.0
This compound352.33119.86
This compound N-oxide368.1120.0

Note: The optimal collision energy for these transitions should be determined empirically on your specific instrument.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in herbal infusions.

Problem 1: Low Recovery of this compound
Possible Cause Suggested Solution
Incomplete Extraction from Herbal Matrix - Ensure the herbal infusion is prepared with boiling water to maximize the extraction of PAs. - Optimize the extraction solvent. Acidified aqueous solutions (e.g., 0.05 M sulfuric acid) are effective for extracting PAs.[5]
Inefficient SPE Cleanup - Check the conditioning, loading, washing, and elution steps of your SPE protocol. Ensure the pH of the loading solution is appropriate for the sorbent. - Verify that the elution solvent is strong enough to desorb this compound from the SPE cartridge. A common elution solvent is ammoniated methanol.[5]
Degradation of this compound - this compound N-oxides can be sensitive to heat and certain chemical conditions. Minimize sample heating during preparation and storage.
Problem 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Suggested Solution
Insufficient Sample Cleanup - Optimize the SPE protocol. Consider using a different sorbent or adding extra washing steps to remove more interfering compounds.[8]
Co-elution with Matrix Components - Modify the LC gradient to improve the separation of this compound from interfering peaks. - Consider using a different stationary phase for your LC column.
High Concentration of Matrix Components - Dilute the final extract before injection. This is a simple way to reduce matrix effects, but be mindful of the impact on sensitivity.[1]
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Column Overload - Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Contamination or Degradation - Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Problem 4: Co-elution of this compound with Isomers
Possible Cause Suggested Solution
Insufficient Chromatographic Resolution - Optimize the LC gradient, flow rate, and column temperature to improve separation. - Consider using a high-resolution LC column or a different stationary phase chemistry. The separation of PA isomers can be challenging and may require specialized chromatographic conditions.[1]

Experimental Protocols

Preparation of Herbal Infusion
  • Weigh 2 grams of the homogenized herbal sample into a beaker.

  • Add 200 mL of boiling deionized water.

  • Allow the infusion to steep for 10 minutes with occasional stirring.

  • Filter the infusion through a paper filter to remove solid plant material.

  • Allow the filtrate to cool to room temperature.

Sample Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline and may need optimization for specific herbal matrices.

  • Extraction:

    • To 10 mL of the cooled herbal infusion, add 10 mL of 0.1 M sulfuric acid.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using a mixed-mode cation exchange cartridge, e.g., Oasis MCX):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the entire supernatant from the extraction step onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1 M hydrochloric acid, followed by 5 mL of methanol.

    • Elution: Elute the this compound with 10 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids in herbal matrices from various studies. While specific data for this compound is limited, the data for other PAs can provide a useful reference.

Table 1: Recovery of Pyrrolizidine Alkaloids from Herbal Tea Matrices

AnalyteMatrixSPE SorbentRecovery (%)Reference
Various PAsHerbal TeaStrong Cation Exchange70 - 85[5]
Various PAsTeaOasis MCX67.6 - 107.6[8]
Various PAsChamomileNot Specified70 - 120[6]
Various PAsPeppermintNot Specified70 - 120[6]

Table 2: Limits of Quantification (LOQs) for Pyrrolizidine Alkaloids in Herbal Tea

AnalyteLOQ (µg/kg)Reference
Various PAs1.3 - 6.3[9]
Various PAs0.05 - 2.5[8]

Visualized Workflows

General Workflow for this compound Analysis in Herbal Infusions

Workflow A Herbal Infusion Preparation B Acidic Extraction A->B Infusion C SPE Cleanup (MCX Cartridge) B->C Crude Extract D Evaporation & Reconstitution C->D Purified Eluate E LC-MS/MS Analysis D->E Final Sample F Data Analysis & Quantification E->F Raw Data

Caption: A typical workflow for the analysis of this compound in herbal infusions.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting Start Low this compound Recovery Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_SPE Review SPE Protocol Check_Extraction->Check_SPE Extraction OK Optimize_Extraction Optimize Extraction (Solvent, Time) Check_Extraction->Optimize_Extraction Issue Found Check_Standards Check Standard Stability Check_SPE->Check_Standards SPE OK Optimize_SPE Optimize SPE (Sorbent, Solvents) Check_SPE->Optimize_SPE Issue Found Prepare_New_Standards Prepare Fresh Standards Check_Standards->Prepare_New_Standards Issue Found Reanalyze Re-analyze Sample Check_Standards->Reanalyze Standards OK Optimize_Extraction->Reanalyze Optimize_SPE->Reanalyze Prepare_New_Standards->Reanalyze

Caption: A decision-making diagram for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing Usaramine Detection by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of Usaramine using tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended precursor ion and product ion for this compound detection in positive electrospray ionization mode?

A1: The recommended precursor ion for this compound (URM) is the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 352.1. A highly specific and abundant product ion for quantification is observed at m/z 120.0.[1]

Q2: What is the optimal collision energy for the m/z 352.1 → 120.0 transition of this compound?

A2: A collision energy of 37 eV has been shown to be effective for the fragmentation of the this compound precursor ion to the product ion at m/z 120.0.[1] However, it is always recommended to optimize the collision energy on your specific instrument as the optimal value can vary between different mass spectrometer models and manufacturers.

Q3: What is the structural origin of the m/z 120.0 product ion?

A3: The product ion at m/z 120.0 is a characteristic fragment of the retronecine base, which forms the core structure of many pyrrolizidine alkaloids, including this compound. The fragmentation of the ester bonds during collision-induced dissociation (CID) leads to the formation of this stable fragment. The observation of fragment ions at m/z 120 and m/z 138 is typical for retronecine-type pyrrolizidine alkaloids.

Q4: Are there any other common adducts of this compound that I should be aware of?

A4: In electrospray ionization (ESI), it is possible to observe other adducts besides the protonated molecule [M+H]⁺. Common adducts for small molecules include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. It is advisable to check for the presence of these adducts during method development, as they can potentially interfere with your analysis or reduce the intensity of your target analyte ion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of collision energy and the overall LC-MS/MS analysis of this compound.

Problem Possible Cause Recommended Solution
Low or no signal for the this compound precursor ion (m/z 352.1) 1. Incorrect mass spectrometer settings (e.g., wrong polarity, mass range).2. Poor ionization efficiency in the ESI source.3. Degradation of this compound standard.4. Issues with the LC system (e.g., no flow, incorrect mobile phase).1. Ensure the mass spectrometer is in positive ionization mode and the scan range includes m/z 352.1.2. Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.3. Prepare a fresh this compound standard solution.4. Check the LC pump for proper operation, ensure correct mobile phase composition, and verify flow to the mass spectrometer.
Low intensity of the product ion (m/z 120.0) despite a strong precursor ion signal 1. Suboptimal collision energy.2. Incorrect collision gas pressure.3. The chosen product ion is not the most abundant fragment.1. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ion.2. Check and optimize the collision gas pressure according to the instrument manufacturer's recommendations.3. Perform a product ion scan to identify the most abundant fragment ions of this compound and select the most intense and specific one for your MRM transition.
Inconsistent or irreproducible signal intensity 1. Matrix effects from the sample.2. Instability of the ESI spray.3. Carryover from previous injections.1. Improve sample preparation to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.2. Optimize the ESI probe position and ensure a stable spray. Check for blockages in the sample capillary.3. Implement a robust wash method for the autosampler and injection port to minimize carryover.
Peak tailing or broad peaks in the chromatogram 1. Poor chromatographic conditions.2. Column degradation.3. Secondary interactions of the analyte with the column.1. Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for this compound (a basic compound).2. Replace the analytical column if it has exceeded its lifetime or shows signs of degradation.3. Consider using a column with a different stationary phase or adding a mobile phase modifier to reduce secondary interactions.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes a general procedure for optimizing the collision energy for the m/z 352.1 → 120.0 transition of this compound using a triple quadrupole mass spectrometer.

  • Prepare a standard solution of this compound at a concentration that gives a stable and robust signal (e.g., 100 ng/mL in methanol).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set up the mass spectrometer in product ion scan mode.

    • Select the precursor ion m/z 352.1 in the first quadrupole (Q1).

    • Scan a range of product ions in the third quadrupole (Q3) (e.g., m/z 50-360).

  • Acquire product ion spectra at different collision energy (CE) values. Start with a broad range of CE values (e.g., 10-60 eV) in steps of 5-10 eV to get an initial estimate of the optimal range.

  • Identify the m/z of the desired product ion (m/z 120.0) in the resulting spectra.

  • Perform a more detailed CE ramp in Multiple Reaction Monitoring (MRM) mode.

    • Set the precursor ion to m/z 352.1 and the product ion to m/z 120.0.

    • Vary the collision energy in smaller steps (e.g., 1-2 eV) around the value that gave the highest intensity in the product ion scan.

  • Plot the intensity of the product ion (m/z 120.0) as a function of the collision energy. The optimal collision energy is the value that yields the maximum signal intensity.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the detection of this compound and its N-oxide, as reported in the literature.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (URM)352.1120.037
This compound N-oxide (UNO)368.1120.042

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion & Initial Scan cluster_optimization Optimization cluster_analysis Analysis & Finalization start Start prep_std Prepare this compound Standard Solution start->prep_std infuse Infuse Standard into MS prep_std->infuse prod_ion_scan Product Ion Scan (Wide CE Range) infuse->prod_ion_scan select_product Identify Product Ion (m/z 120.0) prod_ion_scan->select_product mrm_ramp MRM CE Ramp (Narrow CE Range) select_product->mrm_ramp plot_data Plot Intensity vs. CE mrm_ramp->plot_data optimal_ce Determine Optimal CE plot_data->optimal_ce end End optimal_ce->end

Caption: Workflow for Collision Energy Optimization.

Usaramine_Fragmentation This compound This compound [M+H]⁺ m/z 352.1 Fragmentation Collision-Induced Dissociation (CID) CE = 37 eV This compound->Fragmentation Retronecine Retronecine Fragment m/z 120.0 Fragmentation->Retronecine NeutralLoss Neutral Loss Fragmentation->NeutralLoss

Caption: Simplified Fragmentation of this compound.

References

Enhancing the sensitivity of Usaramine detection in trace analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of Usaramine.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound at trace levels?

A1: For trace-level detection of this compound and other pyrrolizidine alkaloids (PAs), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and sensitive technique.[1][2][3] This method offers high selectivity and sensitivity, allowing for the quantification of this compound in complex matrices such as honey, milk, tea, and plant extracts.[2][4]

Q2: Why am I not detecting this compound N-oxides in my samples?

A2: Standard extraction methods may not efficiently recover N-oxides. For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has shown lower recovery for N-oxides compared to their free base counterparts.[1] To improve the detection of N-oxides, consider using a simplified methanol extraction or an acidic extraction followed by solid-phase extraction (SPE) with a strong cation exchanger.[1][4] Additionally, confirming the presence of N-oxides can be achieved by treating the sample with a reducing agent and observing the corresponding increase in the parent pyrrolizidine alkaloid concentration.[4]

Q3: How can I differentiate between this compound and its isomers?

A3: this compound has several isomers, such as retrorsine, which can be challenging to separate chromatographically.[2][5] Achieving baseline separation requires an optimized ultra-high-performance liquid chromatography (UHPLC) method with a suitable column and gradient elution.[2] The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) further aids in differentiation by selecting specific precursor-product ion transitions unique to each isomer.[1]

Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?

A4: For this compound (C18H25NO6, molecular weight 351.39 g/mol ), the protonated molecule [M+H]+ is typically observed at m/z 352.176.[5][6][7] In MS/MS, characteristic product ions for many toxic PAs are found at m/z 120 and m/z 138, which correspond to the unsaturated pyrrolizidine nucleus.[1] Monitoring these transitions is a common strategy for screening for PAs.

Q5: What are some general strategies to enhance the overall sensitivity of my this compound assay?

A5: To enhance sensitivity, consider the following approaches:

  • Sample Enrichment: Employ solid-phase extraction (SPE) or solid-phase microextraction (SPME) to concentrate this compound from the sample matrix before analysis.[8]

  • Large-Volume Injection: If your LC system allows, injecting a larger volume of the sample can increase the analyte signal.[8]

  • Derivatization: Although less common for LC-MS/MS analysis of PAs, chemical derivatization can be used to improve the ionization efficiency or chromatographic properties of the analyte.[8]

  • Optimized Instrumentation: Ensure your LC-MS/MS system is properly tuned and calibrated for maximum sensitivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

Problem 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction The chosen extraction method may not be suitable for the sample matrix or for this compound and its N-oxide. For honey, a simple acidic methanol extraction has shown good recoveries (86-111%).[1] For plant materials, extraction with dilute aqueous acid followed by SPE is effective.[4]
Analyte Degradation Pyrrolizidine alkaloids can be susceptible to degradation. Ensure proper sample storage and minimize exposure to high temperatures and harsh chemical conditions during sample preparation.
Improper SPE Cartridge Selection or Elution If using SPE, ensure the cartridge type (e.g., strong cation exchange) is appropriate for retaining this compound. Optimize the loading, washing, and elution steps to prevent analyte loss.
Matrix Effects in Mass Spectrometry Co-eluting matrix components can suppress or enhance the ionization of this compound. Dilute the sample extract or use matrix-matched calibration standards to compensate for these effects.
Problem 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Step
Suboptimal LC Column The column chemistry and particle size are critical for good separation. A C18 column with a small particle size (e.g., sub-2 µm for UHPLC) is a common choice.
Inadequate Mobile Phase The mobile phase composition, including the organic solvent, aqueous component, and any additives (e.g., formic acid, ammonium formate), should be optimized to achieve good peak shape and resolution from matrix components and isomers.
Incorrect Gradient Elution A shallow gradient may be necessary to separate closely eluting isomers like this compound and retrorsine.[2] Experiment with different gradient profiles and run times.
Sample Overload Injecting too much sample can lead to broad or fronting peaks. Try diluting the sample extract.
Problem 3: High Background Noise or Interferences in MS/MS
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Insufficient Sample Cleanup Complex matrices can introduce numerous interfering compounds. Enhance the sample cleanup procedure, for example, by adding a filtration step or using a more rigorous SPE protocol.
Non-Specific MRM Transitions The selected precursor and product ion transitions may not be entirely specific to this compound. Verify the specificity of your MRM transitions and consider selecting alternative, more specific ions if necessary.
Carryover from Previous Injections Implement a robust needle and column wash procedure between injections to prevent carryover of this compound or matrix components from previous samples.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of pyrrolizidine alkaloids, including this compound, using LC-MS/MS.

Table 1: Method Performance for PA Analysis in Honey [1]

Parameter Value
Recovery 86 - 111%
Relative Standard Deviation (RSD) < 20%
Spiking Levels 20 and 40 µg/kg

Table 2: Reported PA Concentrations in Various Matrices

Matrix Detected PAs Concentration Range Reference
TeaEchimidine, seneciphylline, lycopsamine N-oxide, senkirkineUp to 1.5 µg/kg[2]
Spanish HoneyPyrrolizidine alkaloids from Echium spp.1 - 237 µg/kg[4]
Animal FeedLycopsamine, intermedine, senecionine, retrorsine, senkirkine[3]

Experimental Protocols

Protocol 1: Simplified Methanol Extraction for this compound in Honey[1]
  • Weigh 2 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 10 mL of 0.1% formic acid in methanol.

  • Vortex for 10 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

  • Inject the filtered extract into the LC-MS/MS system.

Protocol 2: Acidic Extraction with SPE for this compound in Plant Material (General Protocol)[4]
  • Homogenize the dried plant material to a fine powder.

  • Extract a known amount of the powder with 0.05 M sulfuric acid by shaking or sonication.

  • Centrifuge the mixture and collect the acidic supernatant.

  • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water and then 0.05 M sulfuric acid.

  • Load the acidic extract onto the conditioned SPE cartridge.

  • Wash the cartridge with water followed by methanol to remove interferences.

  • Elute the PAs (including this compound) with a solution of ammonia in methanol (e.g., 5% ammonia in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Sample (e.g., Honey, Plant Material) extraction Extraction (e.g., Acidic Methanol) start->extraction cleanup Cleanup/Enrichment (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing report Report data_processing->report

Caption: Workflow for this compound trace analysis.

troubleshooting_workflow start Low or No this compound Signal check_recovery Check Extraction & SPE Recovery start->check_recovery recovery_ok Recovery OK? check_recovery->recovery_ok check_ms Investigate Matrix Effects matrix_effects_present Matrix Effects Present? check_ms->matrix_effects_present optimize_lc Optimize LC Separation separation_good Separation Adequate? optimize_lc->separation_good check_standards Verify Standard Integrity solution_standards Prepare Fresh Standards check_standards->solution_standards recovery_ok->check_ms Yes solution_extraction Modify Extraction/SPE Protocol recovery_ok->solution_extraction No matrix_effects_present->optimize_lc No solution_matrix Use Matrix-Matched Standards or Dilute Sample matrix_effects_present->solution_matrix Yes separation_good->check_standards Yes solution_lc Adjust Mobile Phase/Gradient separation_good->solution_lc No

Caption: Troubleshooting decision tree for low signal.

References

Minimizing degradation of Usaramine during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the handling of Usaramine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during extraction and storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and storage of this compound.

Low Yield of this compound After Extraction
Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Increase the number of extraction cycles. Ensure the plant material is finely ground to maximize surface area. Consider switching to a more efficient extraction method like ultrasound-assisted extraction (UAE).[1][2][3][4]Multiple extraction cycles with fresh solvent ensure maximum recovery of the analyte. Smaller particle size increases the contact between the plant matrix and the solvent. UAE can enhance extraction yields compared to traditional maceration.[1][2][3][4]
Degradation During Extraction Maintain a low extraction temperature (e.g., room temperature or below). Use an acidic extraction solvent (e.g., methanol with 0.1% formic acid) to improve the stability of this compound, which is a pyrrolizidine alkaloid (PA).PAs are generally more stable in acidic to neutral conditions and can degrade at higher temperatures.[5]
Improper Solvent Choice Use polar solvents like methanol or ethanol for extraction. A slightly acidified solvent can improve the extraction of protonated alkaloids.This compound, like other PAs, is more soluble in polar solvents.
Presence of Degradation Products in the Final Extract
Potential Cause Troubleshooting Step Rationale
Hydrolysis Avoid alkaline conditions during extraction and storage. Maintain a pH between 4 and 6.PAs are susceptible to hydrolysis, especially under alkaline conditions, which cleaves the ester bonds.[5]
Oxidation Minimize exposure of the sample to air and light during extraction and storage. Consider using degassed solvents and storing extracts under an inert atmosphere (e.g., nitrogen or argon).Oxidation is a common degradation pathway for many natural products.
Photodegradation Protect the sample from light at all stages by using amber vials or wrapping containers in aluminum foil.Exposure to UV light can induce degradation of PAs.
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at low temperatures.PAs can be thermolabile, and elevated temperatures can accelerate degradation.[5]
Changes in this compound Concentration During Storage
Potential Cause Troubleshooting Step Rationale
Inappropriate Storage Temperature Store this compound extracts and solutions at -20°C or below for long-term storage.Low temperatures slow down chemical degradation reactions.
Solvent Evaporation Ensure storage containers are tightly sealed to prevent solvent evaporation, which would concentrate the analyte.Changes in solvent volume will alter the concentration of this compound.
Continued Chemical Reactions Ensure the storage solvent is inert and of high purity. For aqueous solutions, maintain an acidic pH.Residual impurities or a non-optimal pH in the storage solvent can contribute to degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathways for this compound, a pyrrolizidine alkaloid, are hydrolysis of the ester groups, N-oxidation of the tertiary amine, and oxidation to form dehydropyrrolizidine alkaloids (DHPAs). Hydrolysis is particularly significant in alkaline conditions.

Q2: What is the optimal pH range for extracting and storing this compound?

A2: To minimize degradation, especially through hydrolysis, it is recommended to maintain a pH between 4 and 6 during both extraction and storage.

Q3: Which solvent is best for extracting this compound?

A3: Polar solvents such as methanol and ethanol are effective for extracting this compound. Using a slightly acidified solvent (e.g., with 0.1% formic acid) can improve the extraction efficiency and stability of the alkaloid.

Q4: How should I store my this compound extracts for long-term stability?

A4: For long-term storage, this compound extracts should be stored at -20°C or lower in a tightly sealed, light-protected container (e.g., amber vial). If in solution, ensure the solvent is of high purity and the pH is slightly acidic.

Q5: Is it better to use maceration or ultrasound-assisted extraction (UAE) for this compound?

A5: While maceration is a simpler technique, UAE often provides higher extraction yields in a shorter amount of time due to the cavitation effect that enhances cell wall disruption and solvent penetration.[1][2][3][4] However, it is important to control the temperature during sonication to prevent thermal degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Crotalaria anagyroides Seeds

This protocol is designed for the efficient extraction of this compound while minimizing degradation.

Materials:

  • Finely ground Crotalaria anagyroides seeds

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Extraction solvent: Methanol with 0.1% (v/v) formic acid

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Weigh 1 gram of finely ground Crotalaria anagyroides seed powder into a centrifuge tube.

  • Add 20 mL of the extraction solvent (1:20 solid-to-liquid ratio) to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[6][7]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times with fresh extraction solvent.

  • Combine all the supernatants.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol for analysis and store in an amber vial at -20°C.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound Analysis

This method can be used to quantify this compound and detect the presence of degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Prepare standard solutions of this compound in methanol at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • Prepare your extracted sample by diluting it to an appropriate concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in your sample using the calibration curve.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The specificity of the method for stability should be confirmed by forced degradation studies.[9][10]

Visualizations

Usaramine_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Ester Cleavage) This compound->Hydrolysis Alkaline pH, Heat N_Oxidation N-Oxidation This compound->N_Oxidation Oxidizing agents Dehydrogenation Dehydrogenation This compound->Dehydrogenation Metabolic activation, Oxidizing conditions Degradation_Products Degradation Products (e.g., Necine base, Necic acid) Hydrolysis->Degradation_Products Usaramine_N_oxide This compound N-oxide N_Oxidation->Usaramine_N_oxide DHPA Dehydropyrrolizidine Alkaloid (DHPA) Dehydrogenation->DHPA

Caption: Major degradation pathways of this compound.

Extraction_Workflow Plant_Material Ground Crotalaria Seeds Extraction Ultrasound-Assisted Extraction (Acidified Methanol, 25°C) Plant_Material->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Residue Residue Centrifugation->Residue Combine Combine Supernatants Supernatant->Combine Repeat Repeat Extraction x2 Residue->Repeat Repeat->Extraction Concentration Rotary Evaporation (<40°C) Combine->Concentration Final_Extract Reconstituted Extract Concentration->Final_Extract Analysis_Storage HPLC Analysis / Storage at -20°C Final_Extract->Analysis_Storage

Caption: Workflow for this compound extraction.

References

Validation & Comparative

Navigating the Labyrinth of Botanical Supplements: A Comparative Guide to Usaramine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of botanical supplements is paramount. A key aspect of this is the accurate detection and quantification of potentially harmful compounds like Usaramine, a pyrrolizidine alkaloid (PA). This guide provides a comprehensive comparison of analytical methodologies for this compound, offering insights into their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Pyrrolizidine alkaloids are a large group of natural toxins produced by various plant species that can inadvertently contaminate botanical raw materials and finished products.[1][2] Due to their potential for liver toxicity, it is crucial to have reliable and validated analytical methods to monitor their presence in consumer products.[1][3] This guide focuses on the validation of analytical methods for this compound, a representative PA, and compares the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with other potential analytical techniques.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for the trace-level quantification of PAs in complex matrices like botanical supplements.[4][5] Its high sensitivity and selectivity allow for the accurate measurement of this compound even at low concentrations, which is critical for enforcing regulatory limits.[4]

Experimental Protocol for LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Extraction: A representative sample of the botanical supplement is accurately weighed. The PAs, including this compound, are extracted from the matrix using an acidified aqueous solution or a mixture of polar organic solvents like methanol or acetonitrile.[4] The choice of extraction solvent is critical and needs to be optimized for the specific matrix to ensure efficient recovery of the analytes.[4]

  • Clean-up: The crude extract is then subjected to a clean-up step to remove interfering substances. Solid-Phase Extraction (SPE) is a commonly employed technique for this purpose, utilizing cartridges that can selectively retain the PAs while allowing other matrix components to pass through.[4]

2. Chromatographic Separation:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system is used for the separation of this compound from other compounds in the extract.

  • Column: A C18 reversed-phase column is typically used for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.

  • Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume of the cleaned-up extract (e.g., 5-10 µL) is injected into the LC system.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for PAs.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored to ensure its unambiguous identification and quantification. For example, a common transition for this compound might involve the fragmentation of its protonated molecule [M+H]+.

Comparison of Analytical Methods

While LC-MS/MS is the benchmark, other analytical techniques can be considered for the analysis of this compound in botanical supplements, each with its own set of advantages and limitations.

Parameter LC-MS/MS High-Performance Thin-Layer Chromatography (HPTLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection and quantification.Separation on a thin layer of adsorbent material followed by densitometric quantification.Measurement of the nuclear magnetic resonance of atomic nuclei in a magnetic field for structural elucidation and quantification.
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (ng/g to pg/g)Moderate (µg/g to ng/g)Low (mg/g to µg/g)
Quantification ExcellentGoodGood
Throughput HighHighLow to Moderate
Cost HighLow to ModerateVery High
Strengths High sensitivity and selectivity, suitable for complex matrices.Cost-effective, high sample throughput, suitable for screening.[6]Provides structural information, requires minimal sample preparation, can be a primary ratio method.[7]
Limitations High initial investment and operational costs.Lower sensitivity compared to LC-MS/MS, potential for interference from matrix components.Lower sensitivity, not suitable for trace analysis, high instrument cost.[8]

Visualizing the Workflow and Comparison

To better understand the processes and comparisons, the following diagrams have been generated.

Analytical Method Validation Workflow cluster_Plan Planning & Design cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Method_Development Method Development & Optimization Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Specificity Specificity/ Selectivity Protocol_Definition->Specificity Linearity Linearity & Range Protocol_Definition->Linearity Accuracy Accuracy Protocol_Definition->Accuracy Precision Precision (Repeatability & Intermediate) Protocol_Definition->Precision LOD_LOQ LOD & LOQ Protocol_Definition->LOD_LOQ Robustness Robustness Protocol_Definition->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Comparison with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Validation Report Generation Acceptance_Criteria->Validation_Report

Caption: General workflow for the validation of an analytical method.

Method Comparison for this compound Analysis cluster_Methods Analytical Methods cluster_Parameters Performance Parameters Usaramine_Analysis Analysis of this compound in Botanical Supplements LC_MSMS LC-MS/MS Usaramine_Analysis->LC_MSMS HPTLC HPTLC Usaramine_Analysis->HPTLC NMR NMR Usaramine_Analysis->NMR Sensitivity Sensitivity LC_MSMS->Sensitivity Very High Selectivity Selectivity LC_MSMS->Selectivity Very High Cost Cost LC_MSMS->Cost High Throughput Throughput LC_MSMS->Throughput High HPTLC->Sensitivity Moderate HPTLC->Selectivity Moderate-High HPTLC->Cost Low-Moderate HPTLC->Throughput High NMR->Sensitivity Low NMR->Selectivity High NMR->Cost Very High NMR->Throughput Low-Moderate

Caption: Comparison of key performance parameters for different analytical methods.

Conclusion

The validation of analytical methods is a critical step in ensuring the quality and safety of botanical supplements. For the analysis of this compound and other pyrrolizidine alkaloids, LC-MS/MS stands out as the most reliable and sensitive technique, making it the method of choice for regulatory compliance and in-depth research. However, for screening purposes or in resource-limited settings, HPTLC can be a viable alternative. NMR spectroscopy, while not ideal for trace analysis, offers valuable structural information and can be a powerful tool in a comprehensive quality control program. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the regulatory landscape.

References

A Comparative Guide to HPLC and GC-MS Methods for Usaramine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrrolizidine alkaloids (PAs) such as Usaramine is critical due to their potential toxicity. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, including experimental protocols and performance data, to aid in the selection of the most suitable technique for specific research needs.

Performance Comparison

The following table summarizes typical validation parameters for the analysis of pyrrolizidine alkaloids using HPLC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Validation ParameterHPLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.01 - 1.0 µg/kg0.02 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.02 - 3.0 µg/kg0.06 - 5.0 µg/kg
Accuracy (Recovery) 80 - 120%70 - 110%
Precision (RSD) < 15%< 20%

Experimental Protocols

Below are detailed methodologies for the analysis of pyrrolizidine alkaloids, which are applicable to this compound analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific for the analysis of PAs and their N-oxides in various matrices.

1. Sample Preparation:

  • Extraction: A representative sample (e.g., 1-5 g) is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) through shaking and sonication.

  • Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE) with a cation-exchange cartridge. The PAs are eluted with an ammoniated organic solvent.

  • Concentration: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol/water mixture).

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly employed.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Column Temperature: The column is maintained at a constant temperature, typically around 40°C.

3. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For PAs, a derivatization step is often necessary.

1. Sample Preparation:

  • Extraction: Similar to the HPLC method, extraction is performed with an acidic solution.

  • Reduction (for N-oxides): If N-oxides of this compound are of interest, a reduction step (e.g., using zinc dust) is required to convert them to the free base PAs.

  • Purification: Solid-phase extraction is used for cleanup.

  • Derivatization: The extracted PAs are derivatized to increase their volatility and thermal stability. Common derivatizing agents include silylating reagents (e.g., BSTFA).

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injector Temperature: The injector is maintained at a high temperature (e.g., 250-280°C).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

3. MS Conditions:

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for qualitative analysis.

Methodology Visualization

The following diagrams illustrate the key workflows and the structure of the analyte.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Purification Purification (SPE) Extraction->Purification HPLC HPLC Separation Purification->HPLC Derivatization Derivatization Purification->Derivatization MSMS MS/MS Detection HPLC->MSMS DataComparison Data Comparison & Cross-Validation MSMS->DataComparison GC GC Separation Derivatization->GC MS MS Detection GC->MS MS->DataComparison

Caption: General workflow for the cross-validation of HPLC-MS/MS and GC-MS methods.

Usaramine_Structure a This compound b

Caption: Chemical structure of this compound.

Usaramine Versus Retrorsine: A Comparative Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of two pyrrolizidine alkaloids (PAs), usaramine and retrorsine. PAs are a large group of naturally occurring toxins produced by various plant species, and their presence in food and herbal remedies is a significant concern for human health.[1] This document summarizes key toxicological data, outlines experimental methodologies for toxicity assessment, and visualizes the known mechanisms of action to aid in research and drug development.

Executive Summary

Both this compound and retrorsine are retronecine-type pyrrolizidine alkaloids and are recognized for their potential hepatotoxicity. The core toxic mechanism for PAs involves metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites. These metabolites can then form adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Retrorsine has been more extensively studied, with established data on its LD50, in vitro cytotoxicity, and specific signaling pathways leading to liver damage. It is a known hepatotoxic and tumorigenic agent.[2] this compound is also classified as a highly toxic substance, though specific quantitative data such as LD50 values are less readily available in public literature.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative data for this compound and retrorsine to facilitate a direct comparison of their toxicological profiles.

Table 1: Acute Toxicity Data

CompoundGHS Hazard Classification (Oral, Dermal, Inhalation)Acute Oral LD50 (Rat)
This compound Fatal if swallowed, in contact with skin or if inhaled[1]Data not available
Retrorsine Not explicitly classified under GHS in cited sources42 mg/kg[3]

Table 2: In Vitro Cytotoxicity Data

CompoundCell TypeAssayEndpointValue
Retrorsine Primary Mouse Hepatocytes-IC50148 µM
Primary Rat Hepatocytes-IC50153 µM
HepG2 CellsMTTIC200.27 ± 0.07 mM
HepG2 CellsBrdUIC200.19 ± 0.03 mM

Table 3: In Vivo Hepatotoxicity Data for Retrorsine

SpeciesRoute of AdministrationEndpointValue
MouseOralBenchmark Dose Confidence Interval (BMD-CI) for Acute Liver Toxicity24.1–88.5 mg/kg bw
RatOralBenchmark Dose Confidence Interval (BMD-CI) for Acute Liver Toxicity79.9–104 mg/kg bw

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of pyrrolizidine alkaloids are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or retrorsine) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

BrdU Assay for Cell Proliferation

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.

  • BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells with a fixative solution, followed by treatment with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.

  • Immunodetection: Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Visualization: Visualize and quantify the proliferating cells using a fluorescence microscope or flow cytometer.

Detection of DHP-Derived DNA Adducts

The formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts is a key indicator of genotoxicity for many pyrrolizidine alkaloids.

  • DNA Isolation: Isolate DNA from liver tissue of animals treated with the test compound.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleoside 3'-monophosphates.

  • 32P-Postlabeling: Label the adducted nucleotides with 32P-ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Detect and quantify the adducts using autoradiography or a scintillation counter.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS is a common mechanism of cellular damage induced by toxic compounds.

  • Cell Treatment: Treat cells (e.g., primary hepatocytes) with the test compound for a specified duration.

  • Probe Incubation: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the toxicology of this compound and retrorsine.

G cluster_0 Metabolic Activation in Hepatocytes cluster_1 Cellular Damage PA Pyrrolizidine Alkaloid (this compound / Retrorsine) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolism Dehydro_PA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->Dehydro_PA DHP 6,7-dihydro-7-hydroxy-1- hydroxymethyl-5H-pyrrolizine (DHP) Dehydro_PA->DHP Hydrolysis Protein Cellular Proteins Dehydro_PA->Protein Alkylation DNA DNA DHP->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: General metabolic activation pathway of pyrrolizidine alkaloids.

G Retrorsine Retrorsine OxidativeStress Oxidative Stress Retrorsine->OxidativeStress ROS Increased ROS Production OxidativeStress->ROS MAPK MAPK Signaling Pathway Activation ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Autophagy Autophagy MAPK->Autophagy Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Autophagy->Hepatotoxicity G Start Start: Cell Culture Treatment Treat with This compound or Retrorsine Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay BrdU_Assay BrdU Assay (Proliferation) Treatment->BrdU_Assay ROS_Assay ROS Assay (Oxidative Stress) Treatment->ROS_Assay DNA_Adduct_Assay DNA Adduct Detection Treatment->DNA_Adduct_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis BrdU_Assay->Data_Analysis ROS_Assay->Data_Analysis DNA_Adduct_Assay->Data_Analysis End End: Toxicological Profile Data_Analysis->End

References

Standard Addition Method for Usaramine in Tea: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pyrrolizidine alkaloids (PAs), such as Usaramine, in complex matrices like tea is crucial for safety assessment and regulatory compliance. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standard or matrix-matched calibration are prevalent, the standard addition method offers a robust alternative, particularly when a suitable blank matrix is unavailable. This guide provides a comparative overview of the standard addition method against other common analytical approaches for this compound determination in tea, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice of quantification method significantly impacts the accuracy and precision of analytical results for trace contaminants in tea. The complex nature of the tea matrix, rich in polyphenols and other potentially interfering compounds, necessitates careful consideration of the calibration strategy.

Analytical MethodPrincipleAdvantagesDisadvantages
Standard Addition The sample is spiked with known concentrations of the analyte. The response is extrapolated back to the x-intercept to determine the native concentration.Effectively compensates for proportional matrix effects.[1] Does not require a separate blank matrix.Can be more time-consuming and requires more sample material per analysis. Does not correct for additive or translational matrix effects.
Internal Standard A known amount of a compound structurally similar to the analyte (but not present in the sample) is added to all samples, standards, and blanks.Corrects for variations in sample preparation, injection volume, and instrument response.Requires a suitable internal standard that is not always commercially available for all analytes. The internal standard must behave similarly to the analyte.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is free of the analyte but has a similar composition to the samples.Compensates for both proportional and additive matrix effects.[2][3]Relies on the availability of a true blank matrix, which can be difficult to obtain for ubiquitous contaminants.[2]

Performance Data: Accuracy and Precision

The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids in tea using different analytical methods. While specific data for the standard addition of this compound is limited, the provided values for matrix-matched and internal standard methods serve as a benchmark for expected performance.

MethodAnalyte GroupMatrixAccuracy (% Recovery)Precision (% RSD)Reference
Matrix-Matched Calibration Pyrrolizidine AlkaloidsHerbal Tea70 - 85< 20[2]
Matrix-Matched Calibration Pyrrolizidine AlkaloidsGreen Tea75 - 115< 17[4]
Matrix-Matched Calibration PesticidesGreen & Black Tea70.7 - 113.0Not Specified[5]
Internal Standard PesticidesTea79.5 - 111.4< 20[6]
Standard Addition (General) Heavy MetalsTea98.91 - 101.320.6 - 2.5
Standard Addition (General) Fluoride, Aluminum, PotassiumGreen TeaSatisfactorySatisfactory[7]

Experimental Protocols

Standard Addition Method for this compound in Tea via LC-MS/MS

This protocol describes a general procedure for the quantification of this compound in a tea sample using the standard addition method.

a. Sample Preparation:

  • Homogenization: Grind a representative portion of the tea sample to a fine powder (e.g., using a ball mill).

  • Extraction:

    • Weigh 2.0 g of the homogenized tea sample into a 50 mL centrifuge tube.

    • Add 20 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).[3]

    • Vortex or shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.

    • Collect the supernatant.

b. Standard Addition and Analysis:

  • Aliquoting: Divide the sample extract into at least four equal aliquots (e.g., 1 mL each).

  • Spiking:

    • Leave one aliquot unspiked (this is the sample blank).

    • To the other aliquots, add increasing known amounts of a standard this compound solution. The spiking levels should bracket the expected concentration of this compound in the sample (e.g., 0.5x, 1x, and 2x the estimated concentration).

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol and water.

    • Load the spiked and unspiked aliquots onto the respective cartridges.

    • Wash the cartridges with water and methanol to remove interferences.

    • Elute the this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the characteristic precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Plot the peak area of this compound against the added concentration of the this compound standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original sample extract.

Alternative Method: Matrix-Matched Calibration

a. Sample Preparation:

  • Follow the same extraction and cleanup procedure as described for the standard addition method, using a blank tea matrix (a tea sample certified to be free of this compound).

b. Calibration Curve Preparation:

  • Prepare a series of calibration standards by spiking the blank tea extract with known concentrations of this compound.

c. Analysis and Quantification:

  • Analyze the sample extracts and the matrix-matched calibration standards by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration for the matrix-matched standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagrams

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_sa Standard Addition cluster_analysis Analysis Homogenize Homogenize Tea Sample Extract Extract with Acidic Solvent Homogenize->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Aliquot Aliquot Sample Extract Centrifuge->Aliquot Spike Spike Aliquots with this compound Standard Aliquot->Spike Unspiked Unspiked Aliquot Aliquot->Unspiked SPE SPE Cleanup (Optional) Spike->SPE Unspiked->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantify Quantify via Linear Regression LCMS->Quantify

Caption: Experimental workflow for the standard addition method.

Logical_Relationship cluster_methods Quantification Methods cluster_challenges Analytical Challenges in Tea Matrix SA Standard Addition ME Matrix Effects (Proportional & Additive) SA->ME Addresses Proportional Blank Blank Matrix Availability SA->Blank Independent of IS Internal Standard IS->ME Addresses Proportional & Additive MMC Matrix-Matched Calibration MMC->ME Addresses Proportional & Additive MMC->Blank Dependent on

Caption: Logical relationship between methods and challenges.

References

Evaluating the Linearity and Range of Usaramine Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and toxicological studies, the accurate quantification of analytes is paramount. This guide provides a comparative evaluation of the linearity and range of calibration curves for Usaramine, a pyrrolizidine alkaloid (PA), against other commonly analyzed PAs. The data presented is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a prevalent technique for the sensitive and specific quantification of these compounds.

Comparative Analysis of Calibration Curve Parameters

The linearity of a calibration curve, typically assessed by the coefficient of determination (r²), indicates how well the response of an analytical instrument correlates with the concentration of the analyte. The range of the curve defines the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear. The following table summarizes these parameters for this compound and selected alternative PAs from published experimental data.

AnalyteLinear RangeMatrixCoefficient of Determination (r²)
This compound 1–2,000 ng/mLRat Plasma> 0.990[1]
Senecionine 0–100 µg/kgFeed> 0.998[2]
Retrorsine 0–100 µg/kgFeed> 0.996[2]
Lycopsamine 0–100 µg/kgFeed> 0.999[2]
Intermedine 0–100 µg/kgFeed> 0.999[2]
Multiple PAs (24 total) 0.05–100 µg/LHoney, Tea, Milk> 0.99[3]

Experimental Protocols

The establishment of a reliable calibration curve is a critical component of bioanalytical method validation.[4][5][6] The following protocol outlines the key steps for determining the linearity and range of this compound quantification using LC-MS/MS, based on established methodologies.

Preparation of Stock and Standard Solutions
  • Primary Stock Solution: Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the appropriate solvent to create a series of working standard solutions at various concentrations.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the samples) in a similar manner.

Preparation of Calibration Standards
  • Matrix Selection: Use the same biological matrix (e.g., rat plasma, human serum) as the unknown samples to prepare the calibration standards.[2]

  • Spiking: Spike the blank biological matrix with known amounts of the this compound working standard solutions to create a set of calibration standards. A minimum of five concentrations is generally recommended to establish linearity.[7]

  • Concentration Levels: The concentrations should span the expected range of the analyte in the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). For the analysis of multiple PAs, matrix-matched calibrants are often prepared by serial dilution of a mixed stock solution.[2]

  • Internal Standard Addition: Add a fixed amount of the internal standard working solution to all calibration standards and quality control (QC) samples.

Sample Preparation and Analysis
  • Extraction: Extract this compound and the internal standard from the biological matrix using an appropriate technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[2]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The chromatographic conditions (column, mobile phase, gradient) should be optimized to ensure adequate separation of this compound from other components in the matrix. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Data Analysis and Evaluation of Linearity
  • Calibration Curve Construction: Plot the peak area ratio of this compound to the internal standard against the nominal concentration of this compound for each calibration standard.

  • Linear Regression: Perform a linear regression analysis on the data. The most common model is a weighted (e.g., 1/x or 1/x²) linear regression.

  • Acceptance Criteria: The linearity of the calibration curve is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99.[2] The back-calculated concentrations of the calibration standards should be within a predefined percentage (e.g., ±15%, and ±20% for the LLOQ) of the nominal concentrations.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method intended for a pharmacokinetic study, which is a common application for this compound analysis.[1] This process ensures that the analytical method is reliable and reproducible for its intended purpose.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app In-Study Application dev_instrument Instrument Optimization (MS/MS, LC) dev_sample Sample Preparation (SPE, LLE, PP) dev_instrument->dev_sample dev_cal Calibration Strategy (Curve Fitting, Weighting) dev_sample->dev_cal val_prec_acc Precision & Accuracy (Intra- & Inter-day) dev_cal->val_prec_acc To Validation Phase val_lin_range Linearity & Range val_prec_acc->val_lin_range val_selectivity Selectivity & Specificity val_lin_range->val_selectivity val_matrix Matrix Effect val_selectivity->val_matrix val_stability Stability (Freeze-Thaw, Bench-Top, etc.) val_matrix->val_stability val_recovery Recovery val_stability->val_recovery app_run Routine Sample Analysis (Unknowns, QCs, Calibrators) val_recovery->app_run Validated Method app_isr Incurred Sample Reanalysis (ISR) app_run->app_isr

References

Limit of detection and quantification for Usaramine in animal feed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of analytical methodologies for the detection and quantification of Usaramine, a pyrrolizidine alkaloid (PA), in animal feed is crucial for ensuring animal health and safety. This guide provides a comparative overview of the performance of various analytical techniques, with a focus on the limit of detection (LOD) and limit of quantification (LOQ), supported by experimental data from peer-reviewed studies.

Comparison of Analytical Methods

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective determination of pyrrolizidine alkaloids in complex matrices like animal feed. The performance of these methods can vary based on the specific instrumentation, sample preparation, and analytical conditions. Below is a summary of reported limits of detection and quantification for PAs in animal feed.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MSPyrrolizidine Alkaloids (individual)Feed materials (grass and alfalfa silage, hay)-5 µg/kg[1]
LC-ESI-MS/MS10 PAs and 4 PA N-oxidesAnimal feed (grass silage)0.14 µg/kg (senkirkine) - 1.3 µg/kg (retrorsine-N-oxide/monocrotaline-N-oxide)-[2]
LC-MS/MS28 Pyrrolizidine AlkaloidsCompound feeds for horses-1-5 µg/kg[3]
LC-MS/MS28 AnalytesVarious food matrices (including herbs, spices)-down to 1 µg/kg[4]
LC-MS/MS35 Pyrrolizidine AlkaloidsPlant-based foods and honey-0.6 µg/kg (individual PAs), 1.2 µg/kg (coeluting isomers)

It is important to note that while "this compound" was the target analyte, much of the available research focuses on a broader range of pyrrolizidine alkaloids, as these compounds often occur as complex mixtures in contaminated plant material. The provided data represents the capabilities of modern analytical methods for this class of toxins.

Regulatory Context

While specific regulations for this compound in animal feed are not globally harmonized, the European Commission has set maximum levels for the sum of certain pyrrolizidine alkaloids in specific food commodities through Regulation (EU) 2020/2040, which came into effect in July 2022.[4][5] These levels, although for human food, underscore the regulatory concern regarding PA contamination. For instance, the maximum level in herbal infusions (dried product) is set at 200 µg/kg.[5] A risk assessment for horses suggested that PA contamination should be limited to <90 μg/kg in equine compound feeds.[3] The European Food Safety Authority (EFSA) has also published scientific opinions on the risks of PAs in food and feed, highlighting them as genotoxic carcinogens.[6][7]

Experimental Protocol: LC-MS Method for PA Determination in Feeds

The following protocol is a summary of the validated method described by Kowalczyk et al. (2021) for the determination of pyrrolizidine alkaloids in feed materials.[1][8]

1. Sample Preparation and Extraction:

  • Homogenization: Grind and homogenize the feed sample.

  • Extraction: Extract PAs from the sample using sulphuric acid.

2. Extract Purification:

  • Solid-Phase Extraction (SPE): Purify the extract using cation exchange cartridges.

  • Elution: Elute the PAs from the cartridges using a solvent mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine.

3. Analysis by LC-MS:

  • Reconstitution: Evaporate the eluate and reconstitute the residue in a water and methanol mixture.

  • LC Separation: Inject the reconstituted sample into a liquid chromatography system for separation of the analytes.

  • MS Detection: Detect and quantify the PAs using a mass spectrometer.

Method Validation: The method was validated according to SANTE/11945/2015 guidelines, demonstrating:

  • Recovery: 84.1% to 112.9%

  • Repeatability: 3.0% to 13.6%

  • Reproducibility: 4.8% to 18.9%

  • Limit of Quantification (LOQ): 5 µg/kg for individual alkaloids.[1]

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing Sample Animal Feed Sample Homogenization Grinding and Homogenization Sample->Homogenization Extraction Extraction with Sulphuric Acid Homogenization->Extraction SPE_Loading Loading onto Cation Exchange SPE Cartridge Extraction->SPE_Loading SPE_Elution Elution of PAs SPE_Loading->SPE_Elution Evaporation Evaporation and Reconstitution SPE_Elution->Evaporation LC_MS_Analysis LC-MS Analysis Evaporation->LC_MS_Analysis Quantification Quantification (LOD/LOQ) LC_MS_Analysis->Quantification

Caption: Workflow for the analysis of pyrrolizidine alkaloids in animal feed.

References

A Comparative Guide to Screening for Usaramine-Producing Plants: A Bioassay-First Approach vs. LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient identification of novel bioactive compounds from natural sources is a critical first step. Usaramine, a pyrrolizidine alkaloid found in various plant species, particularly of the Crotalaria genus, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of two primary methodologies for screening this compound-producing plants: a proposed bioassay-first approach for rapid, cost-effective initial screening, and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification.

This guide presents a validation framework for a proposed cytotoxicity-based bioassay, the Brine Shrimp Lethality Assay (BSLA), as a preliminary screening tool. We compare its performance characteristics with those of the highly sensitive and specific LC-MS/MS method. Detailed experimental protocols for both methods are provided, alongside a discussion of their respective advantages and limitations, to aid researchers in selecting the most appropriate workflow for their screening objectives.

Methodology Comparison: Bioassay vs. LC-MS/MS

The selection of a screening method depends on various factors, including the required throughput, sensitivity, specificity, and available resources. Below is a comparative summary of the proposed Brine Shrimp Lethality Assay and the established LC-MS/MS method for the analysis of this compound.

ParameterBrine Shrimp Lethality Assay (BSLA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle General cytotoxicitySeparation and mass-based detection of specific molecules
Specificity Low (detects general toxicity)High (specific to the mass and fragmentation of this compound)
Sensitivity Moderate (LC50 values typically in the µg/mL range)[1][2]Very High (LOD and LOQ in the ng/mL to µg/kg range)[3][4]
Throughput HighModerate to High (dependent on autosampler and run time)
Cost per Sample LowHigh
Equipment Basic laboratory equipmentSpecialized and expensive instrumentation
Validation Requires validation for reproducibility and correlation with active compounds.[5]Requires extensive validation for linearity, accuracy, precision, and matrix effects.[3]
Data Output LC50 (Lethal Concentration, 50%)Quantitative concentration (e.g., µg/g of plant material)

Experimental Protocols

Proposed Bioassay: Brine Shrimp Lethality Assay (BSLA)

This protocol outlines a general method for screening plant extracts for cytotoxicity, which can be indicative of the presence of toxic compounds like this compound.

a. Plant Extract Preparation:

  • Dry the plant material (e.g., leaves, stems, seeds) at 40-50°C and grind it into a fine powder.

  • Macerate 10 g of the powdered plant material in 100 mL of a suitable solvent (e.g., methanol or ethanol) for 24-48 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C until further use.

b. Brine Shrimp Hatching:

  • Prepare artificial seawater by dissolving 38 g of sea salt in 1 L of distilled water.

  • Place the artificial seawater in a shallow rectangular dish with a partition.

  • Add brine shrimp (Artemia salina) eggs to one side of the partition.

  • Cover the side with the eggs to keep it dark and illuminate the other side.

  • Allow 24-48 hours for the eggs to hatch. The phototropic nauplii (larvae) will swim towards the light.

  • Collect the hatched nauplii using a pipette.

c. Bioassay Procedure:

  • Prepare a stock solution of the plant extract by dissolving 10 mg of the crude extract in 1 mL of a suitable solvent (e.g., DMSO).[6]

  • Prepare a series of dilutions of the extract in artificial seawater to achieve final concentrations of, for example, 10, 100, 500, and 1000 µg/mL.[2]

  • Transfer 10-15 brine shrimp nauplii into each well of a 24-well plate containing the different extract concentrations.

  • Include a negative control (seawater with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic compound like potassium dichromate).

  • Incubate the plates for 24 hours under a light source.

  • After 24 hours, count the number of dead nauplii in each well.

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 value (the concentration of the extract that kills 50% of the brine shrimp) using probit analysis or other suitable statistical methods.[1]

Alternative Method: LC-MS/MS for this compound Quantification

This protocol provides a general workflow for the specific detection and quantification of this compound in plant extracts.

a. Plant Extract Preparation and Clean-up:

  • Extract the powdered plant material as described in the bioassay protocol.

  • For a more targeted extraction of pyrrolizidine alkaloids, an acid-base extraction can be employed. Extract the plant material with an acidic solution (e.g., 0.05 M H₂SO₄), followed by solid-phase extraction (SPE) for clean-up.[7]

  • The eluate from the SPE cartridge is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).[7]

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is commonly used for the separation of pyrrolizidine alkaloids.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) or buffer, is typically used.[4]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for pyrrolizidine alkaloids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and one or more of its specific product ions.

    • MRM Transitions for this compound (Example): The specific m/z transitions for this compound would need to be determined using a pure standard. For pyrrolizidine alkaloids in general, a common product ion at m/z 120 is often monitored.[8]

  • Quantification:

    • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

    • The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_necine_base Necine Base Biosynthesis cluster_necic_acid Necic Acid Moiety Biosynthesis cluster_this compound This compound Formation Putrescine Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine Necine_Base Retronecine (Necine Base) Homospermidine->Necine_Base Multiple Steps HSS->Homospermidine This compound This compound Necine_Base->this compound Esterification Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Desamination & Decarboxylation Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA Hydroxylation & Dehydration Necic_Acid Retronecic Acid (Necic Acid Moiety) Tiglyl-CoA->Necic_Acid Isomerization & Further Steps Necic_Acid->this compound Esterification

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Bioassay-Guided Screening

Bioassay-Guided Screening Workflow Plant_Material Plant Material Collection Extraction Solvent Extraction Plant_Material->Extraction BSLA Brine Shrimp Lethality Assay (Cytotoxicity Screening) Extraction->BSLA Decision Active? BSLA->Decision LCMS LC-MS/MS Analysis (this compound Quantification) Decision->LCMS Yes Inactive Inactive Extract Decision->Inactive No Active_Compound Identification of This compound-producing Plant LCMS->Active_Compound

Caption: Workflow for bioassay-guided screening.

Discussion and Conclusion

The choice between a bioassay-first approach and direct LC-MS/MS analysis for screening this compound-producing plants depends on the specific research goals.

The Brine Shrimp Lethality Assay offers a simple, rapid, and cost-effective method for high-throughput preliminary screening of a large number of plant extracts.[9][10] A significant cytotoxic effect (a low LC50 value) can indicate the presence of toxic compounds, including pyrrolizidine alkaloids like this compound.[11] However, the BSLA is non-specific and a positive result does not confirm the presence of this compound. False positives can occur due to the presence of other cytotoxic compounds. Therefore, it is crucial to follow up active extracts with a more specific analytical method.

LC-MS/MS , on the other hand, provides unequivocal identification and precise quantification of this compound. Its high sensitivity and specificity make it the gold standard for confirmatory analysis. However, the high cost of instrumentation and the lower throughput may not be ideal for initial large-scale screening.

A bioassay-guided screening workflow (as depicted in the diagram above) represents a highly efficient and logical approach. By using the BSLA as an initial screen, researchers can quickly identify a smaller subset of potentially active plant extracts. These "hits" can then be subjected to LC-MS/MS analysis for the confirmation and quantification of this compound. This two-tiered approach leverages the strengths of both methodologies, maximizing efficiency and minimizing costs in the search for this compound-producing plants.

For drug discovery and development, this integrated strategy allows for the rapid identification of promising plant sources, paving the way for further isolation, characterization, and evaluation of the biological activities of this compound and other related compounds.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Usaramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of Usaramine. The following procedural guidance is based on established safety protocols for highly toxic substances and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) before any handling occurs.

Hazard Assessment

This compound is a pyrrolizidine alkaloid with known antibacterial and hepatotoxic activities.[1] It is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[2] Due to its high toxicity, stringent safety measures must be implemented to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to ensure comprehensive protection. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile)Wear two pairs of gloves at all times. The outer glove should be removed immediately upon contamination. Check for tears and degradation before and during use. Do not wear latex or polyethylene gloves as they are not chemical resistant.[3]
Body Disposable, full-body protective suit (e.g., Tyvek™)A disposable suit provides full coverage from wrist to ankle to prevent skin contact.[3]
Eyes & Face Full face shield or safety goggles with a face shieldA full face shield is essential to protect the eyes, face, and neck from splashes and aerosols.[4] If using goggles, they must form a complete seal around the eyes.[4]
Respiratory A properly fitted respirator with appropriate cartridgesA particulate respirator or a reusable respirator with replaceable filters is necessary to prevent inhalation of chemical vapors or particles.[3] The specific type of cartridge should be determined based on the full SDS and the nature of the experimental procedure.
Feet Chemical-resistant safety boots with shoe coversFootwear must be chemical-resistant.[4] Disposable shoe covers should be worn over boots and removed before exiting the designated handling area.

Operational Plan: Handling and Workflow

A systematic workflow is critical to ensure safety during the handling of this compound. The following diagram outlines the procedural steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Full Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare Designated Handling Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weighing and Aliquoting prep_area->handle_weigh Proceed to Handling handle_exp Experimental Use handle_weigh->handle_exp decon_equip Decontaminate Equipment and Surfaces handle_exp->decon_equip Post-Experiment decon_ppe Remove and Segregate Contaminated PPE decon_equip->decon_ppe disp_waste Dispose of Contaminated Waste in Labeled, Sealed Containers decon_ppe->disp_waste Proceed to Disposal disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_waste->disp_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable suits, bench liners, and pipette tips, must be considered hazardous waste.

  • Containment:

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled container.

  • Disposal Procedure:

    • Remove the substance from its original container.

    • Mix the this compound with an inert and non-reactive material, such as sand or cat litter.

    • Place this mixture into a sealed plastic bag or container.

    • Dispose of the container in your facility's designated hazardous waste stream.[5]

    • All personal information on original packaging should be obscured before disposal.[5]

Note: Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and regulations.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] Remove contaminated clothing while flushing.

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Always have an emergency plan in place and ensure all personnel are trained on these procedures before handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Usaramine
Reactant of Route 2
Usaramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.